4-(2-Aminoethylamino)pyridine hydrochloride
Description
Properties
IUPAC Name |
N'-pyridin-4-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNXMYDKYHRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590440 | |
| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64281-29-4 | |
| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(2-Aminoethylamino)pyridine hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Aminoethylamino)pyridine hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Chemical Properties and Structure
This compound, with the CAS Number 64281-29-4, is a pyridine derivative that serves as a versatile chemical scaffold.[1] Its structure incorporates a pyridine ring, a common motif in medicinal chemistry, linked to an ethylenediamine moiety. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Physicochemical Properties
The key physicochemical properties of this compound and its corresponding free base, N1-(pyridin-4-yl)ethane-1,2-diamine, are summarized below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| For the Hydrochloride Salt | ||
| CAS Number | 64281-29-4 | [1][2] |
| Molecular Formula | C₇H₁₂ClN₃ | [1][2][3] |
| Molecular Weight | 173.64 g/mol | [1] |
| SMILES | C1=CN=CC=C1NCCN.Cl | [1] |
| MDL Number | MFCD08448235 | [1][2] |
| For the Free Base | ||
| IUPAC Name | N'-(pyridin-4-yl)ethane-1,2-diamine | [4] |
| Molecular Formula | C₇H₁₁N₃ | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| InChI Key | HWVWEGOXLGPYDB-UHFFFAOYSA-N | [4][5] |
| Melting Point | 120-121 °C | [5] |
| Topological Polar Surface Area | 50.9 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Structural Representation
The 2D chemical structure of the 4-(2-Aminoethylamino)pyridine cation is illustrated below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic aliphatic amine, by hydrochloric acid.
Correction after reviewing the structure. The DOT script above is incorrect. Below is a corrected logical representation of the structure.
Figure 1: 2D Structure of this compound
Experimental Protocols
Representative Synthesis Workflow
The logical workflow for a potential synthesis is outlined below. This process involves the reaction of a starting pyridine material with ethylenediamine, followed by workup and conversion to the hydrochloride salt.
Figure 2: Representative Synthesis Workflow
Methodology:
-
Reaction Setup: 4-chloropyridine and an excess of ethylenediamine would be combined in a suitable solvent (e.g., a polar aprotic solvent like DMSO or a high-boiling alcohol). The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture would be cooled and subjected to an aqueous workup to remove excess ethylenediamine and other water-soluble byproducts. The product would be extracted into an organic solvent.
-
Purification: The crude product would be purified, for example, by silica gel column chromatography, to isolate the pure free base.
-
Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a stoichiometric amount of hydrochloric acid (as a solution in a solvent or as a gas) would be added to precipitate the hydrochloride salt.
-
Isolation: The resulting solid would be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Biological Activity and Applications
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[6] The specific biological activity of this compound is not extensively documented in publicly available literature. However, its structure suggests it is a valuable intermediate for creating libraries of compounds for drug discovery. The ethylenediamine side chain provides two nucleophilic nitrogen atoms that can be further functionalized to explore structure-activity relationships (SAR).
General Research Application Workflow
Given its nature as a chemical building block, a typical workflow for its use in a research and development context would involve initial characterization followed by derivatization and screening.
Figure 3: General Drug Discovery Workflow
This workflow illustrates how a scaffold like this compound (abbreviated as 4-(2-AEAP)·HCl) is utilized. After initial quality control, it enters a cycle of chemical modification to create a library of related compounds. These new molecules are then tested in biological assays to identify "hits"—compounds that show desired activity. The relationship between the structural changes and biological activity is then studied to design and synthesize more potent and specific molecules in the lead optimization phase.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound [oakwoodchemical.com]
- 3. 4-(2-Aminoethylamino)-pyridinehydrochloride [chemicalbook.com]
- 4. N1-(pyridin-4-yl)ethane-1,2-diamine | C7H11N3 | CID 14834209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-(pyridin-4-yl)ethane-1,2-diamine | 64281-29-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 4-(2-Aminoethylamino)pyridine hydrochloride
Disclaimer: This technical guide details the established mechanism of action for 4-aminopyridine (4-AP). Due to the structural similarity, it is hypothesized that 4-(2-Aminoethylamino)pyridine hydrochloride may share a similar mechanism. However, to date, no specific experimental data on the mechanism of action of this compound has been identified in the public domain. The following information is therefore presented as a potential framework for understanding its action, based on its structural relationship to 4-aminopyridine.
Introduction
This compound is a derivative of 4-aminopyridine, a compound well-characterized as a voltage-gated potassium (Kv) channel blocker.[1][2] Kv channels are crucial for regulating neuronal excitability, and their blockade can lead to significant physiological effects. This guide provides a detailed overview of the hypothesized mechanism of action of this compound, based on the known pharmacology of 4-aminopyridine.
Core Mechanism of Action: Voltage-Gated Potassium Channel Blockade
The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated potassium channels. 4-aminopyridine has been shown to be a non-selective blocker of various Kv channel subtypes, including those from the Kv1 (Shaker), Kv2 (Shab), Kv3 (Shaw), and Kv4 (Shal) families.[2][3]
The blockade of these channels by 4-aminopyridine is thought to occur from the intracellular side of the channel.[3][4] The molecule, in its ionized form, is believed to enter the inner pore of the channel when it is in the open state and physically occlude the ion conduction pathway.[4][5] This blockade is voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential.[6] By blocking the efflux of potassium ions, which is essential for the repolarization phase of the action potential, 4-aminopyridine effectively prolongs the duration of the action potential.[7] This prolongation can enhance neurotransmitter release at synapses.[1]
Signaling Pathways
The blockade of Kv channels by 4-aminopyridine initiates a cascade of events that can impact several downstream signaling pathways.
-
Enhanced Neurotransmission: The prolonged depolarization of the presynaptic terminal due to Kv channel blockade leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. This elevated intracellular calcium concentration enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[8]
-
ERK1/2 Signaling: In some cell types, such as pulmonary artery smooth muscle cells, 4-aminopyridine-induced depolarization has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, leading to vasoconstriction.[9]
-
Apoptosis Pathways: In certain cancer cell lines, 4-aminopyridine has been demonstrated to induce apoptosis. This can be mediated by an increase in intracellular calcium, which can, in turn, activate caspase cascades.[10] For instance, in acute myeloid leukemia cells, 4-AP was found to induce apoptosis through a pathway involving the P2X7 receptor and subsequent calcium influx.[10]
Diagram: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade following Kv channel blockade.
Quantitative Data (Based on 4-aminopyridine)
The following tables summarize quantitative data for the effects of 4-aminopyridine on various voltage-gated potassium channels. This data provides an indication of the potential potency and selectivity of structurally similar compounds.
Table 1: IC50 Values of 4-aminopyridine for various Kv Channels
| Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Kv1.1 | CHO cells | 3.6 | [11] |
| Kv1.2 | CHO cells | 3.7 | [11] |
| Kv1.1 | HEK cells | 242 | [12] |
| Kv1.2 | HEK cells | 399 | [12] |
| Kv1.4 | HEK cells | 399 | [12] |
| Kv2.1 | Xenopus oocytes | ~150 times less sensitive than Kv3.1 | [3] |
| Kv3.1 | Xenopus oocytes | - | [3] |
| hERG | HEK293 cells | 3830 | [13] |
Table 2: Electrophysiological Effects of 4-aminopyridine
| Preparation | Effect | Concentration | Reference |
| Cat Spinal Motoneurons | Prolonged action potential falling phase | Not specified | [7] |
| Dog Purkinje Fibers | Increased action potential duration at 90% repolarization | 500 µM | [8] |
| Rat Melanotrophs | Half-maximal block of transient outward K+ current | at ~ -31 mV | [6] |
| Murine B Lymphocytes | Decreased peak K+ current | Kd = 120 µM | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Kv channel blockers like 4-aminopyridine.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the entire cell membrane.
-
Cell Preparation: Cells expressing the target Kv channel (e.g., CHO or HEK cells stably transfected with the channel's gene) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a cell. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and then stepped to a series of depolarizing potentials to activate the Kv channels. The resulting outward potassium currents are recorded.
-
Drug Application: The compound of interest is applied to the bath solution perfusing the cells. The effect of the compound on the amplitude and kinetics of the Kv currents is measured.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.
Diagram: Experimental Workflow for Whole-Cell Patch-Clamp
Caption: A stepwise workflow for whole-cell patch-clamp experiments.
2. In Vitro Brain Slice Electrophysiology
This method allows for the study of drug effects on neuronal activity in a more physiologically relevant context.
-
Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of a specific brain region (e.g., hippocampus or cortex) are cut using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) or intracellular recordings from individual neurons are made using glass microelectrodes.
-
Drug Perfusion: The test compound is added to the perfusing aCSF, and changes in synaptic transmission or neuronal firing properties are recorded. For example, 4-aminopyridine is often used in this preparation to induce epileptiform activity.[15][16]
3. In Vivo Animal Models
Animal models are used to assess the physiological and behavioral effects of the compound.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a common model for multiple sclerosis. Animals are immunized with myelin components to induce an autoimmune response against the central nervous system, leading to demyelination and motor deficits. The test compound is administered, and its effects on motor function (e.g., walking and coordination) are evaluated.[17]
-
Spinal Cord Injury Models: A contusion or transection injury is created in the spinal cord of the animal. The compound is then administered to assess its ability to improve functional recovery.
Conclusion
Based on the extensive evidence for the mechanism of action of 4-aminopyridine, it is highly probable that this compound acts as a voltage-gated potassium channel blocker. This action would lead to a prolongation of action potentials, enhanced neurotransmitter release, and potentially other downstream cellular effects. However, it is crucial to emphasize that this remains a hypothesis until confirmed by direct experimental evidence for this compound. Future research employing the experimental protocols outlined in this guide will be necessary to definitively elucidate its pharmacological profile.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 3. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. 4-Aminopyridine causes a voltage-dependent block of the transient outward K+ current in rat melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 16. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Aminopyridine as a Voltage-Gated Potassium (Kv) Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium (Kv) channels are crucial regulators of cellular membrane potential and play a pivotal role in neuronal excitability, neurotransmitter release, and muscle contraction. Their dysfunction is implicated in a variety of neurological disorders. This technical guide provides an in-depth overview of 4-Aminopyridine (4-AP), a well-characterized, non-selective blocker of Kv channels.
It is important to note that this document focuses on 4-Aminopyridine (4-AP, also known as fampridine or dalfampridine), a compound extensively studied for its potassium channel blocking activity. The initial query for "4-(2-Aminoethylamino)pyridine hydrochloride" did not yield significant literature regarding its specific action as a potassium channel blocker; therefore, this guide centers on the wealth of available data for the closely related and clinically significant 4-AP.
4-AP has garnered significant attention for its therapeutic effects, particularly in improving motor function in patients with multiple sclerosis (MS).[1][2][3] This guide will delve into its mechanism of action, quantitative pharmacology, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
4-Aminopyridine functions as a broad-spectrum antagonist of voltage-gated potassium channels.[1] Its primary mechanism involves the physical occlusion of the ion conduction pore, which alters the electrical behavior of the cell.
Binding Site and State-Dependency: 4-AP accesses its binding site from the intracellular side of the membrane, entering the inner mouth of the channel pore.[4][5][6] The molecule can bind to the channel in both its open and closed states.[4][7] A key feature of its action is "trapping," where the 4-AP molecule becomes locked within the channel pore when the channel closes (deactivates) at hyperpolarized potentials.[4][5][8][9] The release of the trapped drug typically requires subsequent depolarization to reopen the channel.[4][7]
The uncharged form of 4-AP, a weak base, is thought to cross the cell membrane, after which the ionized (cationic) form acts on the intracellular side of the channel.[7][10]
Physiological Consequences: By blocking the efflux of potassium ions that is necessary for membrane repolarization, 4-AP effectively broadens the action potential.[11] This prolongation of the depolarization phase has several significant downstream effects:
-
Enhanced Neurotransmitter Release: The extended depolarization at presynaptic nerve terminals leads to an increased influx of calcium through voltage-gated calcium channels, thereby enhancing the release of various neurotransmitters, including acetylcholine and noradrenaline.[3][12][13]
-
Restoration of Conduction in Demyelinated Axons: In demyelinated neurons, such as those found in multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage, which can impair or block the conduction of action potentials.[2] By blocking these exposed channels, 4-AP restores axonal conduction, which is the basis for its therapeutic benefit in MS.[1][2][11]
Caption: State-dependent binding mechanism of 4-Aminopyridine to a voltage-gated potassium channel.
Quantitative Pharmacological Data
The inhibitory effects and pharmacokinetic profile of 4-AP have been quantified in numerous studies.
Table 1: Inhibitory Potency of 4-Aminopyridine on Kv Channels
The potency of 4-AP varies across different subtypes of voltage-gated potassium channels.
| Channel Subtype | Expression System | IC50 / Kd Value | Reference(s) |
| Kv1.1 (mKv1.1) | CHO Cells | IC50: 147 µM (extracellular) | [10] |
| Kv1.1 (mKv1.1) | CHO Cells | IC50: 117 µM (intracellular) | [10] |
| Kv1.1 | Human Embryonic Kidney (HEK) Cells | IC50: 242 µM | [14][15] |
| Kv1.2 | Human Embryonic Kidney (HEK) Cells | IC50: 399 µM | [14][15] |
| Kv1.4 | Human Embryonic Kidney (HEK) Cells | IC50: 399 µM | [14][15] |
| Kv2.1 | Xenopus Oocytes | ~150x less sensitive than Kv3.1 | [5] |
| Kv3.1 | Xenopus Oocytes | High sensitivity | [5] |
| Delayed Rectifier K+ Current | Murine B Lymphocytes | Kd: 120 µM (peak current) | [7][8] |
| Delayed Rectifier K+ Current | Murine B Lymphocytes | Kd: 3.1 mM (peak reduction, first pulse) | [7][8] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values can vary based on experimental conditions such as temperature, pH, and voltage protocol.
Table 2: Pharmacokinetic Properties of 4-Aminopyridine
| Species | Dose & Route | Elimination Half-Life | Peak Plasma Time | Volume of Distribution (Vd) | Reference(s) |
| Guinea Pig | 2 mg/kg, IM | 65 - 71 min | 16 - 17 min | Not Reported | [13][16] |
| Dog | 1.0 mg/kg, IV | 125 ± 23 min | Not Applicable | 2517 ± 363 ml/kg | [17] |
| Human | Oral | ~3 - 4 hours | ~1 hour | Not Reported | [18] |
Note: 4-AP is primarily eliminated through the kidneys, with a significant portion excreted unchanged in the urine.[17][18]
Table 3: Toxicological Data
| Organism | Metric | Value | Notes | Reference(s) |
| Human | Severe Poisoning Dose | As little as 60 mg (oral) | Symptoms include seizures, tremors, sweating, and psychosis. | [18] |
| Human | Therapeutic Serum Level | 30-59 ng/mL | A level of 266 ng/mL was associated with toxic effects. | [19] |
| Channel Catfish | LC50 (96h) | 2.43 - 4 mg/L | Toxicity varies with water hardness. | [18] |
| Bluegill | LC50 (96h) | 3.20 - 3.40 mg/L | Toxicity varies with water hardness. | [18] |
Experimental Protocols
Characterizing the activity of potassium channel blockers like 4-AP involves a range of techniques, from molecular to in vivo studies.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.[20] It allows for the direct measurement of ionic currents across the cell membrane.
Objective: To determine the IC50 of 4-AP on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the Kv channel of interest to 70-80% confluency.
-
Cell Preparation: On the day of the experiment, dissociate cells into a single-cell suspension using a non-enzymatic solution and transfer them to a recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
-
Voltage Protocol:
-
Clamp the cell membrane potential at a holding potential where channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +40 mV for 300 ms) to elicit outward K+ currents.
-
-
Drug Application:
-
Prepare stock solutions of 4-AP and perform serial dilutions in the external solution to achieve the desired final concentrations.
-
Apply the control (vehicle) solution followed by increasing concentrations of 4-AP to the cell using a perfusion system.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at each 4-AP concentration.
-
Calculate the percentage of inhibition relative to the control current.
-
Plot the percentage of inhibition against the logarithm of the 4-AP concentration and fit the data with a Hill equation to determine the IC50 value.[20]
-
Caption: Experimental workflow for determining the IC50 of 4-AP using patch-clamp electrophysiology.
Signaling Pathways and Therapeutic Applications
The action of 4-AP on Kv channels initiates a cascade of events that are therapeutically relevant, especially in the context of demyelinating diseases like multiple sclerosis.
Pathway from Channel Block to Symptom Improvement in MS:
-
Demyelination: In MS, the myelin sheath that insulates axons is damaged, exposing Kv channels that are normally located underneath.
-
Current Leakage: The exposed Kv channels allow K+ ions to leak out during an action potential, shunting the current and leading to conduction failure.
-
4-AP Blockade: 4-AP blocks these exposed Kv channels, reducing the potassium efflux.[2]
-
Action Potential Restoration: By preventing current leakage, 4-AP restores the propagation of the action potential along the demyelinated axon.[3][11]
-
Improved Neurological Function: The restored conduction in critical neural pathways leads to clinical improvements in motor function, such as walking ability.[1][2]
Beyond symptomatic relief, some preclinical evidence suggests that 4-AP may have neuroprotective properties, potentially by stabilizing myelin via the NFAT (nuclear factor of activated T-cells) pathway, although these mechanisms require further investigation.[2]
Caption: Pathway illustrating how 4-AP restores nerve conduction in demyelinated axons.
Conclusion
4-Aminopyridine is a foundational pharmacological tool for studying potassium channels and a clinically important therapeutic agent. Its mechanism as an intracellular pore blocker that prolongs action potentials has been well-established. By restoring conduction in demyelinated axons, 4-AP provides significant symptomatic relief for individuals with multiple sclerosis. The quantitative data on its potency and pharmacokinetics, combined with established experimental protocols, provide a solid framework for future research into more selective and potent Kv channel modulators for a range of neurological and other disorders.
References
- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]
- 2. neurology.org [neurology.org]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. rupress.org [rupress.org]
- 5. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of K+ channel blockade: 4-aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 19. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(2-Aminoethylamino)pyridine hydrochloride
CAS Number: 64281-29-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethylamino)pyridine hydrochloride (CAS 64281-29-4), a versatile small molecule scaffold with significant potential in neuroscience research and drug development. Due to the limited specific data on this particular salt, this guide leverages the extensive research available on its parent compound, 4-aminopyridine (4-AP), a well-characterized potassium channel blocker. The biological activities and mechanisms of 4-AP are considered highly relevant to its hydrochloride salt, which is primarily formulated for improved solubility and stability in research settings. This document details the mechanism of action, key experimental protocols, and a summary of quantitative data, including pharmacokinetics and toxicology, to support its application in the laboratory.
Chemical and Physical Properties
This compound, with the IUPAC name N1-(pyridin-4-yl)ethane-1,2-diamine hydrochloride, is a water-soluble organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 64281-29-4 | [1] |
| Molecular Formula | C₇H₁₂ClN₃ | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| IUPAC Name | N1-(pyridin-4-yl)ethane-1,2-diamine hydrochloride | [1] |
| Appearance | White to off-white powder | General Supplier Information |
| Solubility | Soluble in water | General Supplier Information |
Synthesis
The synthesis of the parent compound, N1-(pyridin-4-yl)ethane-1,2-diamine, can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-chloropyridine with an excess of ethylenediamine. The lone pair of electrons on one of the nitrogen atoms in ethylenediamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the chlorine leaving group. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the substitution. The resulting free base can then be treated with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and handling properties.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of 4-aminopyridine, and by extension this compound, is the blockade of voltage-gated potassium (K+) channels.[2][3] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential.
By blocking these K+ channels, 4-AP prolongs the duration of the action potential. This extended depolarization has two major downstream effects:
-
Increased Calcium Influx: The prolonged depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium into the presynaptic terminal.[2]
-
Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[1][2]
In the context of demyelinating diseases like multiple sclerosis, the exposure of K+ channels in the internodal regions of axons leads to current leakage and conduction block. By blocking these exposed channels, 4-AP can restore axonal conduction and improve neurological function.[4]
Experimental Protocols
In Vitro Model of Seizure-Like Events in Brain Slices
This protocol describes the induction of epileptiform activity in acute hippocampal slices, a common application for 4-aminopyridine in neuroscience research.[5]
Materials:
-
Adult mouse or rat
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂/5% CO₂)
-
High potassium aCSF (e.g., 8 mM KCl)
-
This compound stock solution
-
Recording chamber (submerged or interface type)
-
Electrophysiology rig with amplifier and data acquisition system
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Induction of Seizure-Like Events:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34 °C.
-
Place a recording electrode in the CA1 or CA3 region of the hippocampus to record local field potentials.
-
After obtaining a stable baseline recording, switch the perfusion to aCSF containing 4-aminopyridine (typically 50-100 µM) and high potassium to induce epileptiform discharges.[5]
-
Record the resulting seizure-like events for subsequent analysis.
-
In Vivo Assessment of Motor Function in a Rat Model of Spinal Cord Injury
This protocol outlines a general procedure to assess the effect of 4-aminopyridine on motor function in rats with a spinal cord injury.[1][2][6]
Materials:
-
Adult rats
-
Surgical instruments for spinal cord injury induction
-
Electromyography (EMG) recording equipment
-
Stimulating electrodes
-
This compound solution for injection (e.g., intraperitoneal)
-
Behavioral testing apparatus (e.g., open field for BBB score, rotarod)
Procedure:
-
Spinal Cord Injury:
-
Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).
-
Induce a contusion or compression injury of the spinal cord.
-
Suture the muscle and skin layers and allow the animal to recover with appropriate post-operative care.
-
-
Drug Administration and Electrophysiology:
-
After a suitable recovery period (e.g., several weeks), re-anesthetize the animal.
-
Implant EMG electrodes in hindlimb muscles and stimulating electrodes in the motor cortex or spinal cord.
-
Record baseline motor evoked potentials (MEPs) in response to stimulation.
-
Administer a single dose of this compound (e.g., 0.32 mg/kg, i.p.).[1]
-
Record MEPs at various time points post-injection to assess changes in corticospinal tract excitability.
-
-
Behavioral Assessment:
-
In a separate cohort of animals, assess locomotor function using a standardized scale (e.g., Basso, Beattie, Bresnahan - BBB score) before and after drug administration.
-
Other behavioral tests such as the rotarod can also be used to quantify motor coordination and balance.
-
Quantitative Data
Pharmacokinetics of 4-Aminopyridine
The pharmacokinetic properties of 4-aminopyridine have been studied in various species. The data presented below is for the parent compound, 4-aminopyridine.
| Parameter | Species | Value | Reference(s) |
| Elimination Half-life (t½) | Human | 3-4 hours (oral immediate-release) | [7] |
| Dog | 125 ± 23 min (i.v.) | [8] | |
| Guinea Pig | 65-71 min (i.m.) | [9] | |
| Cattle | 129 min (i.v.) | [10] | |
| Volume of Distribution (Vd) | Dog | 2517 ± 363 ml/kg (steady state, i.v.) | [8] |
| Total Clearance (CL) | Dog | 21 ± 4 ml/kg/min (i.v.) | [8] |
| Time to Peak Plasma Concentration (Tmax) | Human | ~1 hour (oral immediate-release) | [7] |
| Primary Route of Elimination | Human | Renal (approx. 90% unchanged in urine) | [1] |
Toxicology of 4-Aminopyridine
4-Aminopyridine has a narrow therapeutic index and can cause significant toxicity at higher doses.
| Parameter | Species | Value | Reference(s) |
| Oral LD₅₀ | Rat | 21 mg/kg | [11] |
| Mouse | 12 mg/kg | [11] | |
| Toxicity Category (Oral) | Mammals | Category I (Highly Toxic) | [12] |
| Toxicity Category (Dermal) | Mammals | Category II (Moderately Toxic) | [12] |
| Toxicity Category (Inhalation) | Mammals | Category II (Moderately Toxic) | [12] |
| Symptoms of Overdose | Human | Diaphoresis, delirium, agitation, choreoathetoid movements, seizures | [2][3] |
| Target Organ | Mammals | Nervous System | [12] |
Applications in Research
This compound, as a 4-aminopyridine analog, is a valuable tool for a wide range of research applications, including:
-
Studying synaptic transmission: By enhancing neurotransmitter release, it can be used to investigate the mechanisms of synaptic plasticity.[13]
-
Modeling epilepsy: Its ability to induce seizure-like activity in vitro makes it a useful tool for screening potential anti-epileptic drugs.[5]
-
Investigating demyelinating diseases: It can be used in animal models of multiple sclerosis and spinal cord injury to study the mechanisms of demyelination and to test potential therapeutic interventions.
-
Probing the function of potassium channels: As a non-selective K+ channel blocker, it can be used to elucidate the role of these channels in various physiological processes.
Conclusion
This compound is a promising research chemical that offers a water-soluble and stable alternative to its parent compound, 4-aminopyridine. Its well-defined mechanism of action as a potassium channel blocker, coupled with its ability to enhance neurotransmitter release and restore axonal conduction, makes it a powerful tool for researchers in neuroscience and drug development. This guide provides a foundation of technical information to facilitate its effective and safe use in the laboratory. Researchers should exercise caution due to the compound's toxicity and adhere to appropriate safety protocols.
Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical advice. The toxicological properties of this compound have not been fully investigated and it should be handled with care by trained personnel.
References
- 1. Clinically Relevant Levels of 4-Aminopyridine Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical trial of 4-aminopyridine in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopyridine and spinal cord injury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(2-Aminoethylamino)pyridine hydrochloride" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 4-(2-Aminoethylamino)pyridine hydrochloride, a pyridine derivative of interest in chemical and pharmaceutical research. The document outlines its fundamental chemical properties and provides context for its study.
Core Chemical Data
The fundamental quantitative data for this compound are summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C7H12ClN3[1][2][3][4] |
| Molecular Weight | 173.65 g/mol [2] |
| CAS Number | 64281-29-4[2][3] |
Experimental Protocols
Chemical Structure and Information Hierarchy
The relationship between the compound's nomenclature, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. This hierarchy ensures unambiguous identification and characterization of the substance.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [oakwoodchemical.com]
- 3. accio.github.io [accio.github.io]
- 4. 4-(2-Aminoethylamino)-pyridinehydrochloride [chemicalbook.com]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Aminoethylamino)pyridine Hydrochloride and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethylamino)pyridine hydrochloride, a pyridine derivative with potential pharmacological applications. Due to the limited direct literature on this specific compound, this review heavily leverages the extensive research on its parent compound, 4-aminopyridine (4-AP), a well-characterized potassium channel blocker. This document covers the known chemical properties of this compound, alongside a detailed exploration of the mechanism of action, pharmacological effects, and toxicological profile of 4-aminopyridine and related derivatives. The guide aims to serve as a valuable resource for researchers and professionals in drug development by providing structured data, experimental insights, and a foundational understanding of this class of compounds.
Introduction to Aminopyridines
Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with one or more amino groups.[1] These compounds, particularly 4-aminopyridine (4-AP), have garnered significant interest in the medical and scientific communities for their ability to modulate neuronal and muscular activity.[2] The primary mechanism of action for 4-AP involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and enhanced neurotransmitter release at nerve terminals.[2][3] This activity has led to the clinical use of a sustained-release formulation of 4-AP (dalfampridine) for improving walking in patients with multiple sclerosis.[4][5] Pyridine and its derivatives are crucial scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents.[6][7]
Chemical and Physical Properties
While specific experimental data for this compound is sparse, its basic chemical properties can be derived from supplier information. For context, the properties of the related compound 4-(2-Aminoethyl)pyridine are also provided.
Table 1: Chemical and Physical Properties
| Property | This compound | 4-(2-Aminoethyl)pyridine |
| CAS Number | 64281-29-4 | 13258-63-4 |
| Molecular Formula | C₇H₁₂ClN₃ | C₇H₁₀N₂ |
| Molecular Weight | 173.65 g/mol | 122.17 g/mol |
| Appearance | Not specified | Clear liquid |
| Boiling Point | Not specified | 104 °C at 9 mmHg (lit.) |
| Refractive Index | Not specified | n20/D 1.5380 (lit.) |
| Density | Not specified | 1.0238 g/mL at 25 °C (lit.) |
| pKa | Not specified | 9.07±0.10 (Predicted)[8] |
| Storage | Not specified | Keep in dark place, Inert atmosphere, Room temperature[8] |
Synthesis of Aminopyridine Derivatives
A general and straightforward method for the synthesis of 2-aminopyridines involves the Chichibabin reaction, where pyridine reacts with sodium amide.[1] For more complex derivatives, multi-step syntheses are often required. A modern approach for the selective amination of pyridines at the C2 position utilizes a multifunctional reagent that activates the pyridine ring, transfers a protected amino group, and acts as an oxidant.[9] The synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones with antineoplastic activity has been achieved through the oxidation of picoline derivatives followed by condensation reactions.[10]
General Experimental Protocol for Pyridine Amination
The following is a generalized protocol for the C2-amination of a pyridine substrate using a modern amination reagent, which can be adapted for the synthesis of various aminopyridine derivatives.
-
Reaction Setup: In a reaction vessel, combine the pyridine substrate, the amination reagent (1.5 equivalents), and N,O-bis(trimethylsilyl)acetamide (BSA) (3 equivalents) in anhydrous dioxane.[9]
-
Heating: Heat the reaction mixture at 80°C for 3 hours.[9]
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.[9]
-
Cleavage: Add zinc metal (5 equivalents) in acetic acid to the residue and stir for 3 hours at room temperature. This step cleaves the reagent and reveals the 2-amino-Boc-protected pyridine product.[9]
-
Purification: The final product can be purified using standard chromatographic techniques.
Biological Activity and Mechanism of Action (Inferred from 4-Aminopyridine)
The biological activity of this compound is predicted to be similar to that of 4-aminopyridine, primarily acting as a potassium channel blocker.
Mechanism of Action: Potassium Channel Blockade
4-Aminopyridine selectively blocks voltage-gated potassium (Kv) channels on excitable membranes.[2][3] In demyelinated axons, the exposure of these channels leads to potassium ion leakage, which impairs action potential conduction.[2] By blocking these channels, 4-AP prolongs the duration of the action potential, thereby enhancing the influx of calcium ions at the presynaptic terminal. This, in turn, facilitates the release of neurotransmitters such as acetylcholine and noradrenaline.[11]
Caption: Mechanism of action of 4-aminopyridine derivatives.
Pharmacological Effects
The potassium channel blocking activity of 4-aminopyridine and its derivatives results in a range of pharmacological effects, including:
-
Neuromuscular Transmission: Enhancement of muscle contraction and reversal of neuromuscular blockade.[12]
-
Central Nervous System: Increased neuronal excitability and potential for seizure activity at higher doses.[2]
-
Cardiovascular System: Increased heart rate.[3]
-
Respiratory System: Increased respiratory rate.[3]
Derivatives of 4-aminopyridine have been synthesized and evaluated for various therapeutic purposes, including anticonvulsant, antihistaminic, and cardiac activities.[13] Additionally, some pyridine derivatives have shown potential as antitumor agents.[10]
Pharmacokinetics and Metabolism (Inferred from 4-Aminopyridine)
The pharmacokinetic profile of 4-aminopyridine has been studied in various animal models and humans. It is a lipid-soluble compound that readily crosses the blood-brain barrier.[2] The primary route of elimination is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[2]
Table 2: Pharmacokinetic Parameters of 4-Aminopyridine in Different Species
| Parameter | Guinea Pigs (2 mg/kg, i.m.)[3] | Dogs (1.0 mg/kg, i.v.)[14] | Humans (Oral, sustained-release)[2] |
| Tmax (Peak Plasma Time) | 16-17 min | Not Applicable | ~3-4 hours |
| Elimination Half-life (t½) | 65-71 min | 125 ± 23 min (terminal) | ~6 hours (terminal) |
| Volume of Distribution (Vd) | Not Reported | 2517 ± 363 ml/kg (steady state) | Not Reported |
| Total Clearance | Not Reported | 21 ± 4 ml/kg/min | Not Reported |
| Major Route of Excretion | Not specified | 60 ± 9% in urine within 10 hr | ~90% in urine within 24 hr |
In Vitro Metabolism
Studies on 4-aminopyridine have shown that it has a low potential for drug-drug interactions via the cytochrome P450 (CYP450) enzyme system. It does not significantly inhibit most major CYP isoforms at therapeutic concentrations, with only very weak inhibition of CYP2E1 observed at high concentrations.[4][5] Furthermore, 4-AP shows little to no induction of CYP enzymes.[4][5]
Table 3: In Vitro Effects of 4-Aminopyridine on Human CYP Enzymes [4]
| CYP Isoform | Direct Inhibition (IC50) | Time-Dependent Inhibition | Induction |
| CYP1A2 | > 30 µM | None | Little to none |
| CYP2A6 | > 30 µM | None | Not Assessed |
| CYP2B6 | > 30 µM | None | Little to none |
| CYP2C8 | > 30 µM | None | Not Assessed |
| CYP2C9 | > 30 µM | None | Little to none |
| CYP2C19 | > 30 µM | None | Little to none |
| CYP2D6 | > 30 µM | None | Not Assessed |
| CYP2E1 | Estimated 125 µM | None | Little to none |
| CYP3A4/5 | > 30 µM | None | Little to none |
Toxicology
The use of 4-aminopyridine is limited by its narrow therapeutic index and potential for adverse effects, which are dose-dependent.
Acute Toxicity
The high toxicity of 4-aminopyridine is a significant concern.[15] However, derivatization, such as creating peptide conjugates, has been shown to dramatically reduce acute toxicity in animal models. For instance, certain peptide derivatives of 4-aminopyridine exhibited an in vivo toxicity of up to 1500 mg/kg in mice, which is approximately 150 times lower than that of the parent compound.[15]
Subchronic Toxicity
A 28-day repeated oral dose toxicity study of 4-aminopyridine in rats revealed evidence of liver and kidney damage.[16] The study observed increases in biomarkers of liver injury such as lactate dehydrogenase (LDH), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and alanine aminotransferase (ALT) at higher doses.[16] Histopathological analysis showed cell death in the liver and kidneys, with gene expression profiles indicating both necrotic and apoptotic pathways.[16]
Experimental Workflows
The evaluation of novel aminopyridine derivatives typically follows a structured workflow from synthesis to in vivo testing.
Caption: General experimental workflow for aminopyridine derivatives.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant pharmacological potential, primarily inferred from the extensive research on 4-aminopyridine. The core mechanism of action is the blockade of voltage-gated potassium channels, leading to enhanced neurotransmission. While this activity is beneficial in certain neurological conditions, the narrow therapeutic window and potential for toxicity of the parent compound necessitate the exploration of derivatives with improved safety profiles.
Future research should focus on the direct biological evaluation of this compound to confirm its activity and toxicological profile. Structure-activity relationship (SAR) studies on a broader range of 4-substituted aminopyridines could lead to the identification of novel compounds with enhanced selectivity and reduced off-target effects. The development of derivatives with improved pharmacokinetic properties, such as controlled-release formulations or prodrugs, may also contribute to safer and more effective therapeutic agents. The diverse biological activities reported for various pyridine derivatives suggest that this chemical scaffold remains a promising area for drug discovery and development.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(2-Aminoethyl)pyridine CAS#: 13258-63-4 [m.chemicalbook.com]
- 9. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethylamino)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. It is crucial to obtain and review the official SDS for 4-(2-Aminoethylamino)pyridine hydrochloride (CAS 64281-29-4) before handling this chemical. The information herein is compiled from available data and general chemical safety principles. Data for structurally similar compounds may be used where specific data for the target compound is unavailable; this will be explicitly noted.
Chemical Identification and Properties
This compound is a pyridine derivative. Due to limited publicly available data, some physical and chemical properties have not been fully characterized.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 64281-29-4 |
| Molecular Formula | C₇H₁₁N₃·HCl |
| Molecular Weight | 173.65 g/mol |
| Appearance | Not fully documented; likely a solid |
| Solubility | Not fully documented; likely soluble in water |
Hazard Identification and Classification
Based on available information, this compound is classified as a hazardous substance. The following GHS classification is based on data from chemical suppliers.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation.[2] |
| Skin Contact | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. |
| Eye Contact | Causes serious eye irritation. May result in redness, pain, and blurred vision. |
| Ingestion | Harmful if swallowed. May cause nausea, vomiting, and abdominal pain. |
Carcinogenicity: No data is available for this compound. For the related compound pyridine, the IARC has classified it as Group 3: Not classifiable as to its carcinogenicity to humans.
Experimental Protocols & Handling Procedures
Safe handling of this compound requires strict adherence to laboratory safety protocols. The following are general guidelines and should be supplemented with institution-specific standard operating procedures (SOPs).
Engineering Controls
-
Work with this compound should be conducted in a properly functioning chemical fume hood.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |
| Skin Protection | A lab coat should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of dust.[4] Do not ingest. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, contain the spill and collect the material for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
References
Potential Research Applications of 4-(2-Aminoethylamino)pyridine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential research applications of the novel compound 4-(2-Aminoethylamino)pyridine hydrochloride. While direct research on this specific molecule is limited, its structural similarity to the well-characterized potassium channel blocker 4-aminopyridine (4-AP) suggests a promising avenue for investigation, particularly in the field of neuroscience and pharmacology. This document provides a comprehensive overview of the inferred mechanism of action, potential therapeutic targets, proposed synthesis, and detailed experimental protocols for evaluating the biological activity of this compound. The primary focus is on its potential as a modulator of voltage-gated potassium channels (Kv), a target of significant interest for a range of neurological disorders.
Introduction: The Promise of 4-Aminopyridine Analogs
4-Aminopyridine (4-AP) is a well-established potassium channel blocker that has garnered significant attention for its therapeutic effects in neurological conditions characterized by demyelination, such as multiple sclerosis (MS)[1][2]. By blocking Kv channels, 4-AP prolongs the action potential, enhances neurotransmitter release, and can restore nerve impulse conduction in demyelinated axons[1][2][3]. However, the clinical use of 4-AP can be limited by a narrow therapeutic window and potential side effects[4]. This has spurred the development of 4-AP analogs with improved potency, selectivity, and pharmacokinetic profiles.
This compound presents as an intriguing candidate in this class. The introduction of an aminoethylamino side chain at the 4-position of the pyridine ring offers possibilities for altered physicochemical properties, such as basicity and lipophilicity, which could influence its interaction with potassium channels and its overall biological activity. This guide outlines a potential research pathway to unlock the therapeutic promise of this novel compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its parent compound, 4-aminopyridine, is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant experiments.
| Property | This compound | 4-Aminopyridine | Reference |
| CAS Number | 64281-29-4 | 504-24-5 | [5],[6] |
| Molecular Formula | C₇H₁₂ClN₃ | C₅H₆N₂ | [5],[6] |
| Molecular Weight | 173.64 g/mol | 94.11 g/mol | [5],[6] |
| pKa | Not experimentally determined | 9.17 | [1] |
| Predicted LogP | Not experimentally determined | -0.23 | [1] |
| Appearance | Solid | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water | Soluble in water | [6] |
Potential Mechanism of Action and Therapeutic Targets
Based on the structure of 4-aminopyridine, the primary hypothesized mechanism of action for this compound is the blockade of voltage-gated potassium channels (Kv).
Blockade of Voltage-Gated Potassium Channels
Voltage-gated potassium channels are crucial for the repolarization phase of the action potential in neurons. In demyelinated axons, the exposure of these channels can lead to an excessive potassium efflux, shunting the action potential and causing conduction block[1][2]. 4-AP is known to enter the open pore of Kv channels from the intracellular side and physically occlude the ion conduction pathway[3][7]. This blockade prolongs the duration of the action potential, allowing for more efficient propagation of the nerve impulse across the demyelinated segment.
The aminoethylamino side chain of this compound could potentially interact with the channel pore differently than the simple amino group of 4-AP, possibly leading to altered affinity, kinetics of block, or selectivity for different Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4)[8].
dot
Figure 1: Hypothesized mechanism of action for this compound.
Potential Therapeutic Indications
Given its potential to modulate neuronal excitability, this compound could be investigated for the following conditions:
-
Multiple Sclerosis (MS): To improve motor function and alleviate other symptoms associated with demyelination.
-
Spinal Cord Injury: To enhance residual neuronal function and promote recovery.
-
Lambert-Eaton Myasthenic Syndrome (LEMS): To increase acetylcholine release at the neuromuscular junction.
-
Alzheimer's Disease: Some studies suggest that enhancing cholinergic neurotransmission through potassium channel modulation could be beneficial[4][9].
Proposed Synthesis
A plausible synthetic route for this compound is outlined below. This method is based on established procedures for the synthesis of N-substituted 4-aminopyridines[10][11].
dot
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Nucleophilic Aromatic Substitution: 4-Chloropyridine hydrochloride is reacted with an excess of ethylenediamine in a suitable solvent (e.g., ethanol or DMSO) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base of 4-(2-Aminoethylamino)pyridine. Purification can be achieved by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Biological Evaluation: Experimental Protocols
To assess the potential of this compound as a potassium channel blocker, a series of in vitro and in vivo experiments are proposed.
In Vitro Electrophysiology: Patch-Clamp Recording
The primary method to characterize the interaction of the compound with potassium channels is the patch-clamp technique[12][13][14][15][16][17].
Objective: To determine the potency (IC₅₀) and mechanism of block of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.2, Kv1.4) expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the alpha subunit of the desired Kv channel and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit potassium currents.
-
Drug Application: this compound is dissolved in the extracellular solution to achieve a range of concentrations. The solutions are perfused onto the recorded cell.
-
Data Analysis: The peak current amplitude in the presence of the drug is compared to the control current. The concentration-response curve is fitted with the Hill equation to determine the IC₅₀ value. The voltage and use-dependency of the block can also be investigated.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. neurology.org [neurology.org]
- 3. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Aminopyridine (4-AP) in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP), a pyridine derivative, is a widely utilized tool in electrophysiological research due to its potent, broad-spectrum blockade of voltage-gated potassium (Kv) channels.[1] By inhibiting these channels, 4-AP effectively prolongs the repolarization phase of the action potential, leading to an increase in neurotransmitter release at the presynaptic terminal. This property makes it an invaluable agent for studying synaptic transmission, neuronal excitability, and the pathophysiology of demyelinating diseases.[1][2] While the user specified "4-(2-Aminoethylamino)pyridine hydrochloride," the vast body of electrophysiological research has been conducted using the closely related and more common compound, 4-Aminopyridine (4-AP). These application notes will focus on the utility of 4-AP.
Mechanism of Action
4-Aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels.[1] It is proposed that 4-AP enters and exits the channel pore when the activation gate is open.[3] Once inside, it biases the activation gate towards the closed conformation.[3] The uncharged form of 4-AP can cross the cell membrane, while the cationic form is believed to act on the intracellular side of the channel.[4] This blockade of K+ channels leads to a broadening of the presynaptic action potential. The prolonged depolarization increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and, consequently, a greater release of neurotransmitters from the presynaptic terminal.[5] This enhanced release affects both excitatory and inhibitory synapses.[2]
Quantitative Data
The following table summarizes the quantitative effects of 4-Aminopyridine on various electrophysiological parameters as reported in the literature.
| Parameter | Preparation | Concentration | Effect | Reference |
| IC50 (Kv1.1 Block) | mKv1.1 expressed in CHO cells | 147 µM (extracellular) | 50% inhibition of K+ current | [4] |
| 117 µM (intracellular) | 50% inhibition of K+ current | [4] | ||
| fEPSP Slope | Rat hippocampal slices (CA1) | 46.7 ± 2.68 µM (EC50) | Half-maximal enhancement of fEPSP initial slope | [6] |
| 200 µM | 225.6 ± 23.8% increase in total fEPSP slope | [6] | ||
| 200 µM | 177.4 ± 20.1% increase in NMDA-mediated fEPSP slope | [6] | ||
| 200 µM | 142.3 ± 18.9% increase in AMPA-mediated fEPSP slope | [6] | ||
| Miniature EPSC/IPSC Frequency | Rat hippocampal slices (CA1) | 200 µM | 324.2 ± 25.4% increase in mEPSC frequency | [6] |
| 200 µM | 287.3 ± 36.3% increase in mIPSC frequency | [6] | ||
| A-type K+ Current (IA) Inhibition | Rat cerebellar granule neurons | 10 µM | 11.4 ± 1.3% reduction in IA amplitude | [7] |
| 10 mM | 72.2 ± 3.3% reduction in IA amplitude | [7] | ||
| Action Potential Duration (APD20) | Mouse sinoatrial node (true pacemaker cells) | 0.5 mmol/L | Prolonged from 43 ± 7 to 60 ± 10 ms | [8] |
| Paired-Pulse Facilitation | Rat hippocampal slices (CA1) | 200 µM | Reduced (ratio of fEPSP10/fEPSP1 decreased from 1.62 ± 0.16 to 0.61 ± 0.15) | [6] |
Experimental Protocols
Protocol 1: Enhancement of Synaptic Transmission in Hippocampal Slices
This protocol describes how to use 4-AP to enhance synaptic transmission in acute brain slices, a common application for studying synaptic plasticity and network activity.
1. Slice Preparation:
- Anesthetize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording for at least 20 minutes.
3. Application of 4-Aminopyridine:
- Prepare a stock solution of 4-AP in water or aCSF.
- Dilute the stock solution into the perfusion aCSF to the desired final concentration (e.g., 50-100 µM).
- Switch the perfusion to the 4-AP containing aCSF and record the resulting enhancement of the fEPSP slope.[2][6]
Protocol 2: Isolation of Monosynaptic Connections with TTX and 4-AP
This protocol is often used in optogenetic or paired-pulse stimulation experiments to confirm a direct synaptic connection by blocking polysynaptic activity.
1. Slice Preparation and Recording Setup:
- Prepare and maintain brain slices as described in Protocol 1.
- Obtain a whole-cell patch-clamp recording from a neuron of interest.
2. Baseline Synaptic Response:
- Stimulate a presynaptic pathway (e.g., using an electrode or optogenetic activation) and record the postsynaptic current (EPSC or IPSC).
3. Blockade of Polysynaptic Activity:
- Perfuse the slice with aCSF containing Tetrodotoxin (TTX, e.g., 1 µM), a voltage-gated sodium channel blocker. This will abolish action potential-dependent synaptic transmission, eliminating polysynaptic activity.[9][10]
- Confirm the abolition of the evoked synaptic response.
4. Rescue of Monosynaptic Release with 4-AP:
- In the continued presence of TTX, co-apply 4-AP (e.g., 100 µM) in the perfusion solution.[11]
- 4-AP will broaden the presynaptic terminal depolarization caused by the direct stimulation (e.g., light pulse), leading to calcium influx and neurotransmitter release, thus restoring the monosynaptic component of the response.[10][11]
Visualizations
Caption: Mechanism of 4-AP-induced enhancement of neurotransmitter release.
Caption: Workflow for studying synaptic enhancement by 4-AP in brain slices.
Caption: Logical cascade of 4-AP's effects on neuronal function.
References
- 1. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aminopyridine, a Kv channel antagonist, prevents apoptosis of rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Projection-specific integration of convergent thalamic and retrosplenial signals in the presubicular head direction cortex | eLife [elifesciences.org]
Application Notes and Protocols for 4-Aminopyridine Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 4-Aminopyridine (4-AP) hydrochloride, a broad-spectrum blocker of voltage-gated potassium (Kv) channels, in patch-clamp electrophysiology. Due to the limited specific information available for "4-(2-Aminoethylamino)pyridine hydrochloride," this document focuses on the well-characterized and structurally related compound, 4-Aminopyridine (4-AP). 4-AP is a valuable pharmacological tool for studying the role of Kv channels in various physiological processes, including neuronal excitability, neurotransmitter release, and muscle contraction.
4-AP primarily acts by blocking Kv channels from the intracellular side of the membrane in a state-dependent manner, preferentially binding to the open state of the channel.[1][2][3][4] This blockade prolongs the duration of action potentials, leading to an increase in calcium influx and enhanced neurotransmitter release.[5][6] These notes offer detailed protocols for whole-cell and single-channel patch-clamp recordings to investigate the effects of 4-AP on ion channel function.
Quantitative Data Presentation
The following tables summarize the quantitative effects of 4-Aminopyridine on various voltage-gated ion channels as determined by patch-clamp experiments.
Table 1: Inhibitory Constants (Kd and IC50) of 4-Aminopyridine for Various Potassium Channels
| Channel Type | Preparation | Method | Inhibitory Constant | Reference |
| Delayed Rectifier K+ Channel | Murine B lymphocytes | Whole-cell patch-clamp | Kd = 120 µM (peak current) | [1][2][7] |
| Delayed Rectifier K+ Channel | Murine B lymphocytes | Whole-cell patch-clamp | Kd = 3.1 mM (peak current, first pulse) | [1][2][7] |
| hERG (Kv11.1) | Mammalian cells | Whole-cell patch-clamp | IC50 = 3.83 mM | [8] |
| Kv1.1 | Human embryonic kidney (HEK) cells | Automated patch-clamp | IC50 = 242 µM | [9] |
| Kv1.2 | Human embryonic kidney (HEK) cells | Automated patch-clamp | IC50 = 399 µM | [9] |
| Kv1.4 | Human embryonic kidney (HEK) cells | Automated patch-clamp | IC50 = 399 µM | [9] |
| A-type K+ current (fast Kv) | Dopaminergic neurons | Automated patch-clamp | IC50 = 0.4 mM | [9] |
| Delayed Rectifier K+ current (delayed Kv) | Dopaminergic neurons | Automated patch-clamp | IC50 = 2 mM | [9] |
Table 2: Effects of 4-Aminopyridine on Kv7.4 Channel Currents
| 4-AP Concentration | Cell Type | Effect on Current Amplitude at 0 mV | Change in V½ of Activation | Reference |
| 0.1 mM | HEK cells expressing Kv7.4 | Enhanced | Not significantly affected | [10] |
| 1 mM | HEK cells expressing Kv7.4 | Returned to control levels | Not significantly affected | [10] |
| 5 mM | HEK cells expressing Kv7.4 | Inhibited | Not significantly affected | [10] |
| 1 mM | Xenopus laevis oocytes expressing Kv7.4 | Increased | -5.0 ± 1.6 mV | [10] |
| 5 mM | Xenopus laevis oocytes expressing Kv7.4 | Increased | -5.2 ± 1.1 mV | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Kv Channels
This protocol is designed to measure macroscopic currents through voltage-gated potassium channels in cultured cells (e.g., HEK293 cells expressing a specific Kv channel subtype) and to assess the effect of 4-AP.
Materials:
-
Cells: Cultured cells expressing the Kv channel of interest.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 Potassium Aspartate, 5 MgCl2, 5 EGTA, 4 ATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
4-Aminopyridine Hydrochloride Stock Solution: 100 mM in deionized water, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
-
Patch-clamp setup: Microscope, amplifier, digitizer, micromanipulator, and recording chamber.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Recording Setup: Place a coverslip with cells into the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv channel currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Record the resulting outward potassium currents.
-
-
Application of 4-AP:
-
Data Acquisition: Record the currents in the presence of 4-AP using the same voltage-clamp protocol as in step 6.
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after 4-AP application. Calculate the percentage of block and, if multiple concentrations are used, determine the IC50 value.
Protocol 2: Single-Channel Recording in an Outside-Out Patch
This protocol allows for the measurement of currents through individual ion channels and is useful for studying the effects of 4-AP on channel gating properties, such as mean open time.
Materials:
-
Same as for Protocol 1.
Procedure:
-
Giga-seal and Whole-Cell Configuration: Follow steps 1-5 of Protocol 1.
-
Excising the Patch: Slowly retract the pipette from the cell. The membrane patch will detach and reseal, forming an "outside-out" patch with the extracellular side of the membrane facing the bath solution.
-
Voltage-Clamp Protocol:
-
Hold the patch at a potential where the channel of interest is likely to be closed (e.g., -80 mV).
-
Apply depolarizing voltage steps to a potential that activates the channel (e.g., +40 mV) to observe single-channel openings.
-
-
Application of 4-AP:
-
Since 4-AP acts intracellularly, it should be included in the pipette (internal) solution at the desired concentration.
-
-
Data Acquisition: Record single-channel currents for a sufficient duration to allow for the analysis of channel kinetics.
-
Data Analysis:
Visualizations
Caption: Workflow for a typical whole-cell patch-clamp experiment investigating the effects of 4-Aminopyridine.
Caption: Signaling pathway illustrating the effect of 4-Aminopyridine on neurotransmitter release.
Concluding Remarks
4-Aminopyridine hydrochloride is a potent tool for modulating the activity of voltage-gated potassium channels. The protocols and data presented here provide a framework for researchers to design and execute patch-clamp experiments to investigate the physiological and pathological roles of these channels. Careful attention to experimental conditions, including solution composition and voltage protocols, is crucial for obtaining reliable and reproducible results. The provided visualizations offer a schematic understanding of the experimental workflow and the underlying signaling mechanisms.
References
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 4-aminopyridine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
"4-(2-Aminoethylamino)pyridine hydrochloride" concentration for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP), a well-characterized potassium channel blocker, is a valuable tool in a wide range of in vitro studies. It is particularly noted for its ability to enhance neurotransmitter release and modulate neuronal excitability. While the requested compound "4-(2-Aminoethylamino)pyridine hydrochloride" lacks extensive published research, 4-Aminopyridine serves as a structurally related and extensively studied alternative. These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for the use of 4-AP in various in vitro models, drawing from established scientific literature.
4-AP primarily acts by blocking voltage-gated potassium (Kv) channels, which leads to a prolongation of the action potential duration. This, in turn, increases calcium influx through voltage-gated calcium channels at the presynaptic terminal, thereby enhancing the release of neurotransmitters. This mechanism of action makes 4-AP a potent modulator of synaptic transmission and neuronal network activity.[1][2][3]
Data Presentation: Effective Concentrations of 4-Aminopyridine in In Vitro Studies
The following table summarizes the effective concentrations of 4-Aminopyridine used in various in vitro models and the observed effects. This information is critical for designing experiments and interpreting results.
| In Vitro Model | *Cell Type/Tissue | Concentration Range | Observed Effects | Reference(s) |
| Electrophysiology | Rat Neostriatal Neurons (in slice) | High µM range | Depolarization of cell membrane, increased input resistance, enhancement of postsynaptic potentials. | [4] |
| Seizure Model | Acute Hippocampal Slices | 100 µM | Induction of seizure-like events (SLEs). | [5][6] |
| Demyelinated Axons | Guinea Pig Spinal Cord Slices | 0.5 - 100 µM | Increased amplitude of compound action potential in injured axons. | [7][8] |
| Neuroprotection/Toxicity | Primary Hippocampal Neurons | 0.25 µM - 2 mM | Modulation of KChIP1 and Kv4.3 channel expression, cell death at concentrations ≥ 1 mM after 24h. | [9] |
| CYP450 Inhibition | Human Liver Microsomes | 0.03 - 30 µM | No significant direct inhibition of major CYP450 enzymes (except minor inhibition of CYP2E1 at 30 µM). | [10][11] |
| CYP450 Induction | Primary Human Hepatocytes | 0.025 - 25 µM | Little to no induction of major CYP450 enzymes. | [10][11] |
| Ion Channel Profiling | CHO cells expressing hKv1.1/1.2 | IC50: 3.6 µM (Kv1.1), 3.7 µM (Kv1.2) | Inhibition of specific potassium channel subtypes. | [12] |
| Ion Channel Profiling | Rat Cerebellar Granule Cells | 1 - 5 mM | Inhibition of both transient outward K+ current and inward Na+ current. | [13] |
| Ion Uptake | 3T3 Fibroblasts, E. coli | 0.2 mM (Fibroblasts), 0.5 - 1 mM (E. coli) | Enhancement of Ag+ uptake. | [14] |
| Exocytosis | Primary Neurons, Isolated Nerve Terminals | 50 - 100 µM | Stimulation of glutamate release in the absence of external Ca2+. | [15] |
Experimental Protocols
Protocol 1: Induction of Seizure-Like Events in Acute Hippocampal Slices
This protocol describes the use of 4-AP to induce epileptiform activity in in vitro brain slice preparations, a common model for studying epilepsy.[5][6]
Materials:
-
4-Aminopyridine (Stock solution: 10 mM in distilled water, store at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Brain slice chamber
-
Electrophysiology recording setup (e.g., for field potential recordings)
-
Hippocampal slices (300-400 µm thick) from rodents.
Procedure:
-
Prepare fresh aCSF and continuously bubble with carbogen gas for at least 30 minutes before use to ensure a pH of 7.4.
-
Maintain the temperature of the aCSF in the recording chamber at 32-34°C.
-
Place the prepared hippocampal slice in the recording chamber and allow it to equilibrate for at least 1 hour, with continuous perfusion of oxygenated aCSF.
-
To induce seizure-like events (SLEs), switch the perfusion to aCSF containing 100 µM 4-Aminopyridine.[5][6]
-
Begin recording electrophysiological activity (e.g., field excitatory postsynaptic potentials, fEPSPs) from the desired hippocampal subfield (e.g., CA1 or CA3).
-
SLEs are typically characterized by a sudden, large-amplitude, long-lasting depolarization with superimposed population spikes. These events should appear within 15-30 minutes of 4-AP application.
-
For drug testing, after establishing a stable baseline of SLEs, co-perfuse the slice with 4-AP and the test compound.
Expected Results:
Application of 100 µM 4-AP should reliably induce spontaneous, recurrent seizure-like events in the hippocampal slice, providing a stable baseline for testing the efficacy of anti-epileptic compounds.
Protocol 2: Assessment of Neurotransmitter Release from Cultured Neurons
This protocol outlines a method to measure the effect of 4-AP on neurotransmitter release, for example, glutamate, from primary neuronal cultures.
Materials:
-
4-Aminopyridine (Stock solution: 10 mM in distilled water, store at -20°C)
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
Calcium-free HBS (replace CaCl2 with 1 mM EGTA)
-
Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)
-
96-well plate reader.
Procedure:
-
Culture primary neurons to the desired density in appropriate culture plates (e.g., 24- or 96-well plates).
-
Gently wash the cells twice with pre-warmed HBS.
-
Replace the medium with HBS containing the desired concentration of 4-Aminopyridine (e.g., 50-100 µM). To investigate calcium-independent release, use calcium-free HBS.[15]
-
Incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant (extracellular medium) for neurotransmitter analysis.
-
Quantify the amount of glutamate in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Normalize the glutamate release to the total protein content or cell number in each well.
Expected Results:
4-Aminopyridine is expected to increase the release of glutamate from the cultured neurons. By comparing release in the presence and absence of extracellular calcium, the contribution of calcium-dependent and -independent mechanisms can be elucidated.
Mandatory Visualizations
Signaling Pathway of 4-Aminopyridine Action
Caption: Mechanism of 4-Aminopyridine in enhancing neurotransmitter release.
Experimental Workflow for In Vitro Seizure Model
Caption: Workflow for studying anti-epileptic compounds using the 4-AP seizure model.
References
- 1. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. ane.pl [ane.pl]
- 4. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 6. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Kv channel blocker 4-aminopyridine enhances Ag+ uptake: A scanning electrochemical microscopy study of single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Аminopyridine sequesters intracellular Ca2+ which triggers exocytosis in excitable and non-excitable cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Aminoethylamino)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of solutions of 4-(2-Aminoethylamino)pyridine hydrochloride (CAS No. 64281-29-4). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experimental results.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64281-29-4 |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.64 g/mol |
| Melting Point | 190-195 °C |
Safety and Handling
Hazard Summary: this compound is classified as a hazardous substance. It may be harmful if swallowed and can cause skin and eye irritation or damage.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Solution Preparation
The choice of solvent will depend on the specific experimental requirements. Below are protocols for preparing solutions in commonly used laboratory solvents.
Aqueous Solution Preparation
Water is a suitable solvent for many applications, given that the free base, 4-(2-Aminoethyl)pyridine, has a solubility of 75 g/L in water at 25°C. The hydrochloride salt is expected to have comparable or higher solubility.
Protocol for Preparing a 10 mg/mL Stock Solution in Water:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized or distilled water.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
Organic Solvent Solution Preparation
For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) and ethanol are common choices.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO or Ethanol:
-
Weigh the desired amount of this compound powder in a sterile, chemically resistant tube.
-
Add the appropriate volume of high-purity DMSO or absolute ethanol.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If preparing for cell culture experiments, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
| Solvent | Recommended Use |
| Water | General biological and chemical assays |
| PBS (pH 7.4) | Cell-based assays and physiological experiments |
| DMSO | In vitro assays, stock solution for dilution in aqueous buffers |
| Ethanol | Certain chemical reactions and assays |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound solutions.
Solid Compound:
-
Store the solid powder in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from moisture, as the compound may be hygroscopic.
Solutions:
-
Aqueous Solutions: Store at 2-8°C for short-term use (up to one week). For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Based on stability studies of related pyridine derivatives, maintaining a slightly acidic pH (e.g., with buffers) may enhance stability.
-
Organic Solvent Solutions (DMSO, Ethanol): Store at -20°C for long-term storage. Ensure containers are tightly sealed to prevent solvent evaporation and water absorption.
| Storage Condition | Solid Compound | Aqueous Solution (Short-term) | Aqueous Solution (Long-term) | Organic Solvent Solution |
| Temperature | Room Temperature | 2-8°C | -20°C or -80°C | -20°C |
| Container | Tightly sealed | Sterile, light-protected | Sterile, light-protected | Tightly sealed, chemically resistant |
| Special Considerations | Protect from moisture | Use within one week | Aliquot to avoid freeze-thaw cycles | Protect from moisture |
Visualizations
Experimental Workflow: Solution Preparation
Caption: Workflow for the preparation and storage of this compound solutions.
Logical Diagram: Storage Considerations
Caption: Key factors influencing the stability and storage of prepared solutions.
Application Notes and Protocols for 4-(2-Aminoethylamino)pyridine hydrochloride in Neuronal Excitability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP) is a valuable pharmacological tool for studying neuronal excitability due to its ability to block voltage-gated potassium channels, thereby prolonging action potentials and enhancing neurotransmitter release.[1][2] "4-(2-Aminoethylamino)pyridine hydrochloride" is a derivative of 4-AP. While its specific pharmacological profile is yet to be fully characterized, its structural similarity to 4-AP suggests it may act as a modulator of neuronal excitability, potentially through the blockade of potassium channels. These application notes provide a theoretical framework and practical protocols for investigating the effects of this novel compound on neuronal function.
Predicted Mechanism of Action
Based on the structure of its parent compound, 4-aminopyridine, "this compound" is hypothesized to act as a blocker of voltage-gated potassium (Kv) channels. 4-AP is known to enter and block the pore of open Kv channels, particularly those of the Kv1 family (Shaker-related).[3][4] This blockade reduces the repolarizing potassium current during an action potential, leading to its prolongation. The prolonged depolarization, in turn, can increase calcium influx through voltage-gated calcium channels, thereby enhancing neurotransmitter release at synaptic terminals. The 2-aminoethylamino substituent may influence the compound's affinity for the channel pore, its voltage-dependency, or its selectivity for different Kv channel subtypes.
Caption: Predicted mechanism of action for this compound.
Potential Applications in Neuronal Excitability Studies
-
Investigating the role of specific Kv channels in neuronal function: By comparing the effects of this compound with known Kv channel blockers, researchers can probe the contribution of different potassium channels to action potential firing patterns and synaptic transmission.
-
Modeling of neurological disorders: 4-AP is widely used to induce epileptiform activity in brain slices and in vivo, providing a model for studying seizure mechanisms.[5] "this compound" could serve as a novel tool in such models.
-
Studying synaptic plasticity: By modulating neurotransmitter release, this compound could be used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).
-
Screening for therapeutic potential: As a potassium channel blocker, this compound could be investigated for its potential to restore conduction in demyelinated axons, a strategy used in the treatment of multiple sclerosis.
Quantitative Data for the Parent Compound: 4-Aminopyridine
The following table summarizes the inhibitory concentrations (IC50) of 4-aminopyridine for various voltage-gated potassium channels. This data can serve as a reference for designing initial dose-response experiments for "this compound".
| Channel Subtype | IC50 (µM) | Preparation | Reference |
| Kv1.1 | 170 | Xenopus oocytes | Tocris Bioscience |
| Kv1.2 | 230 | Xenopus oocytes | Tocris Bioscience |
| Shaker K+ | ~120 (Kd) | Murine B lymphocytes | [3] |
Note: The potency of "this compound" may differ significantly from 4-AP. It is recommended to perform a wide range of concentration screenings.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of "this compound" on neuronal excitability.
Protocol 1: Electrophysiological Recording from Neuronal Cultures or Brain Slices
This protocol is designed to assess the effects of the compound on basic neuronal properties using whole-cell patch-clamp electrophysiology.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus or cortex).
-
Artificial cerebrospinal fluid (aCSF) for brain slices, or external recording solution for cultured neurons.
-
Internal pipette solution.
-
"this compound" stock solution (e.g., 100 mM in deionized water, sterile filtered).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Preparation: Prepare and maintain neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF or external solution at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 32-34°C).
-
Patch-Clamp Recording:
-
Pull patch pipettes to a resistance of 3-6 MΩ.
-
Fill pipettes with internal solution.
-
Obtain a giga-ohm seal on a healthy-looking neuron and establish a whole-cell configuration.
-
-
Baseline Recording:
-
In current-clamp mode, record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, 500 ms duration) to elicit action potentials and determine the cell's input resistance and firing pattern.
-
In voltage-clamp mode, apply voltage steps to isolate and record voltage-gated potassium currents.
-
-
Compound Application:
-
Prepare working concentrations of "this compound" by diluting the stock solution in the perfusion solution.
-
Bath-apply the compound at the desired concentration (start with a range guided by 4-AP data, e.g., 1 µM to 1 mM).
-
Allow sufficient time for the compound to equilibrate (e.g., 5-10 minutes).
-
-
Post-Application Recording: Repeat the current-clamp and voltage-clamp protocols to assess changes in resting membrane potential, input resistance, action potential threshold, duration, firing frequency, and potassium currents.
-
Washout: Perfuse the preparation with the control solution to determine the reversibility of the compound's effects.
-
Data Analysis: Analyze the recorded data to quantify the changes in electrophysiological parameters.
Caption: Experimental workflow for electrophysiological recording.
Protocol 2: In Vitro Seizure Model using Brain Slices
This protocol describes how to induce and record epileptiform activity in brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus).
-
aCSF.
-
"this compound" stock solution.
-
Field potential recording electrode (e.g., glass micropipette filled with aCSF).
-
Extracellular amplifier and data acquisition system.
Methodology:
-
Slice Preparation: Prepare acute brain slices as in Protocol 1.
-
Recording Setup: Place a slice in a submerged or interface recording chamber and perfuse with aCSF.
-
Electrode Placement: Position the field potential recording electrode in the desired brain region (e.g., CA1 or CA3 pyramidal cell layer of the hippocampus).
-
Baseline Recording: Record spontaneous field potentials for a stable baseline period (e.g., 15-20 minutes).
-
Induction of Epileptiform Activity: Bath-apply "this compound" at a concentration known to induce epileptiform activity with 4-AP (e.g., 50-100 µM).
-
Recording: Continuously record the field potentials to observe the emergence and characteristics of epileptiform discharges (e.g., interictal-like spikes and seizure-like events).
-
Data Analysis: Analyze the frequency, amplitude, and duration of the epileptiform events.
Logical Relationships in Neuronal Excitability Studies
The following diagram illustrates the logical flow of investigation when characterizing a novel compound's effect on neuronal excitability.
Caption: Logical flow for investigating a novel compound's neuronal effects.
By following these application notes and protocols, researchers can systematically investigate the effects of "this compound" on neuronal excitability and contribute to a deeper understanding of its pharmacological properties. Always remember to perform appropriate controls and statistical analyses to ensure the validity of the experimental findings.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-Aminoethylamino)pyridine Hydrochloride as a Tool for Neurotransmitter Release Assays
A Note to Researchers: Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available information regarding the specific biological activity and application of 4-(2-Aminoethylamino)pyridine hydrochloride (CAS: 64281-29-4) in neurotransmitter release assays.
However, there is extensive research on a closely related and structurally similar compound, 4-aminopyridine (4-AP) , which is widely used as a potassium channel blocker to induce neurotransmitter release. It is plausible that this compound may function in a similar manner, but this has not been experimentally validated in the available literature.
Therefore, the following application notes and protocols are based on the well-established use of 4-aminopyridine (4-AP) . Researchers interested in using this compound should consider these protocols as a starting point and would need to conduct preliminary dose-response experiments and validation studies to determine its efficacy and optimal concentration.
Application Notes: 4-Aminopyridine (4-AP) as a Tool for Neurotransmitter Release Assays
Introduction
4-Aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (K+) channels. In neuroscience research, it is a valuable pharmacological tool for inducing the release of a wide range of neurotransmitters from presynaptic nerve terminals, both in vitro and in vivo. Its mechanism of action involves the prolongation of action potentials, leading to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels, which is a critical step in the exocytosis of synaptic vesicles.
Mechanism of Action
The primary mechanism by which 4-AP induces neurotransmitter release is through the blockade of voltage-gated potassium channels in the presynaptic membrane. This inhibition delays the repolarization phase of the action potential, thereby prolonging the depolarization of the nerve terminal. The extended depolarization keeps voltage-gated Ca2+ channels open for a longer duration, resulting in a greater influx of Ca2+ into the presynaptic terminal. This elevated intracellular Ca2+ concentration promotes the fusion of neurotransmitter-containing vesicles with the presynaptic membrane and subsequent release of their contents into the synaptic cleft.
Applications in Neurotransmitter Release Assays
4-AP is utilized in a variety of experimental paradigms to study neurotransmitter release, including:
-
Investigating the mechanisms of neurotransmitter release: By inducing a controlled and robust release, 4-AP allows researchers to dissect the molecular machinery involved in exocytosis.
-
Screening of novel compounds: It can be used to assess the modulatory effects of new drugs on neurotransmitter release.
-
Studying synaptic plasticity: 4-AP can be employed to induce long-term potentiation (LTP) and other forms of synaptic plasticity.
-
Modeling disease states: In some contexts, 4-AP is used to induce epileptiform activity in brain slices, providing a model for studying seizure disorders.[1]
Key Considerations
-
Concentration: The effective concentration of 4-AP can vary depending on the preparation (e.g., brain slices, synaptosomes, cultured neurons) and the neurotransmitter of interest. It is crucial to perform dose-response curves to determine the optimal concentration for each specific application.
-
Specificity: While 4-AP is a potent potassium channel blocker, it is not entirely selective and may have off-target effects at higher concentrations.
-
Calcium Dependence: The neurotransmitter release induced by 4-AP is largely dependent on the presence of extracellular calcium.[2]
-
Tetrodotoxin (TTX) Sensitivity: The effect of 4-AP on evoked neurotransmitter release is typically sensitive to the sodium channel blocker tetrodotoxin, indicating its dependence on action potential propagation.[2]
Quantitative Data on 4-AP Induced Neurotransmitter Release
The following tables summarize quantitative data from various studies on the effect of 4-AP on the release of acetylcholine, dopamine, and glutamate.
Table 1: Effect of 4-Aminopyridine on Acetylcholine Release
| Preparation | 4-AP Concentration | Fold Increase in Release (approx.) | Reference |
| Guinea-pig ileum myenteric plexus | Not specified | Increased release at rest and during stimulation | [2] |
| Rat cerebral cortex (in vivo, anesthetized) | 1 and 3 mg/kg (i.p.) | Significant increase | [3] |
| Rat frontal cortical slices | Not specified | Enhanced stimulation-evoked release | [4] |
| Rat diaphragm neuromuscular junction | 100 µM | 97% enhancement of quantal content | [5] |
Table 2: Effect of 4-Aminopyridine on Dopamine Release
| Preparation | 4-AP Concentration | Fold Increase in Release (approx.) | Reference |
| Rat prefrontal cortex slices | 100 µM | Not specified, but increased | [6] |
| Rat prefrontal cortex slices | 300 µM | 3.5-fold (stimulation-evoked) | [6] |
| Rat striatum (in vivo) | Not specified | Much lower increase compared to ACh | [7] |
Table 3: Effect of 4-Aminopyridine on Glutamate Release
| Preparation | 4-AP Concentration | Fold Increase in Release (approx.) | Reference |
| Rat striatum (in vivo) | 20-75 mM (perfusion) | Up to 20-fold | [8] |
| Rat hippocampus (in vivo) | Not specified | Induces glutamate release | [9] |
| Rat cerebral cortex nerve terminals | Not specified | Evokes glutamate release | [10] |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Release from Brain Slices
This protocol describes a general procedure for measuring 4-AP-induced neurotransmitter release from acute brain slices.
Materials:
-
Adult rodent (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), chilled and continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
4-Aminopyridine (4-AP) stock solution
-
Perfusion system for brain slices
-
Fraction collector
-
Analytical method for neurotransmitter quantification (e.g., HPLC with electrochemical detection, ELISA)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, striatum, prefrontal cortex).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Neurotransmitter Release Assay:
-
Transfer a single brain slice to a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate (e.g., 1-2 mL/min) at a physiological temperature (e.g., 32-34 °C).
-
Collect baseline perfusate samples for a set period (e.g., 20-30 minutes) to establish a stable baseline of neurotransmitter release.
-
Switch the perfusion solution to aCSF containing the desired concentration of 4-AP.
-
Continue to collect perfusate samples in fractions during and after the application of 4-AP.
-
At the end of the experiment, switch back to the control aCSF to wash out the drug.
-
-
Sample Analysis:
-
Analyze the collected perfusate fractions for the neurotransmitter of interest using a suitable analytical technique.
-
Quantify the amount of neurotransmitter in each fraction and express the results as a percentage of the baseline release or as an absolute amount.
-
Protocol 2: Neurotransmitter Release from Synaptosomes
This protocol outlines a method for measuring 4-AP-induced neurotransmitter release from isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue
-
Sucrose homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Percoll or Ficoll gradients for synaptosome purification
-
Krebs-Ringer buffer (KRB)
-
4-Aminopyridine (4-AP) stock solution
-
Centrifuge and ultracentrifuge
-
Water bath
-
Analytical method for neurotransmitter quantification
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Layer the resulting supernatant onto a discontinuous Percoll or Ficoll gradient and centrifuge at high speed to separate the synaptosomes from other subcellular components.
-
Carefully collect the synaptosome fraction.
-
Wash the synaptosomes with KRB to remove the gradient medium.
-
-
Neurotransmitter Release Assay:
-
Pre-incubate the synaptosomes in KRB at 37°C for a short period to allow them to equilibrate.
-
If studying the release of a specific radiolabeled neurotransmitter, load the synaptosomes with the tritiated compound (e.g., [³H]dopamine, [³H]acetylcholine) during this pre-incubation step.
-
Aliquot the synaptosome suspension into tubes.
-
Initiate the release experiment by adding KRB containing 4-AP at the desired concentration.
-
Incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Collect the supernatant for analysis.
-
-
Sample Analysis:
-
Quantify the amount of neurotransmitter in the supernatant. If using radiolabels, this can be done by liquid scintillation counting. For endogenous neurotransmitters, HPLC or other sensitive methods can be used.
-
Express the results as a percentage of the total neurotransmitter content or as the fractional release.
-
Visualizations
Signaling Pathway of 4-AP-Induced Neurotransmitter Release
Caption: Signaling pathway of 4-aminopyridine in neurotransmitter release.
Experimental Workflow for In Vitro Neurotransmitter Release Assay from Brain Slices
Caption: Experimental workflow for brain slice neurotransmitter release assay.
Experimental Workflow for Neurotransmitter Release Assay from Synaptosomes
Caption: Workflow for synaptosome-based neurotransmitter release assay.
References
- 1. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4-aminopyridine on acetylcholine output from the cerebral cortex of the rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential stimulation of glutamate release by 4-aminopyridine in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine depresses glutamate release through inhibition of voltage-dependent Ca2+ entry and protein kinase C in rat cerebral cortex nerve terminals: an NMDA receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminopyridine (4-AP) Administration in Brain Slice Preparations
A Note on "4-(2-Aminoethylamino)pyridine hydrochloride" : While the query specified "this compound," a comprehensive review of scientific literature reveals a lack of established protocols for its use in brain slice preparations. However, the closely related and extensively studied compound, 4-Aminopyridine (4-AP) , is a widely utilized tool in neuroscience research for modulating neuronal excitability and inducing epileptiform activity in ex vivo brain slice models. These application notes and protocols will therefore focus on the administration and effects of 4-Aminopyridine (4-AP).
4-Aminopyridine (4-AP) is a potassium channel blocker that enhances neurotransmitter release and neuronal excitability.[1][2] In brain slice preparations, it is commonly used to induce synchronized neuronal activity and model epileptiform discharges.[3][4][5] Its effects are primarily attributed to the blockade of voltage-gated potassium channels, which leads to a prolongation of the action potential and increased calcium influx at the presynaptic terminal, thereby enhancing both excitatory and inhibitory synaptic transmission.[6][7][8]
I. Quantitative Data Summary
The following tables summarize the quantitative effects of 4-AP on various electrophysiological parameters in rodent brain slice preparations.
Table 1: Effects of 4-AP on Synaptic Transmission in Rat Hippocampal CA1 Region
| Parameter | Concentration | Effect | Reference |
| fEPSP Initial Slope | EC₅₀: 46.7 ± 2.68 µM | Persistent enhancement | [9] |
| 200 µM | 225.6 ± 23.8% increase | [9] | |
| NMDA-mediated fEPSP | 200 µM | 177.4 ± 20.1% increase | [9] |
| AMPA-mediated fEPSP | 200 µM | 142.3 ± 18.9% increase | [9] |
| mEPSC Frequency | 200 µM | 324.2 ± 25.4% increase | [9] |
| mIPSC Frequency | 200 µM | 287.3 ± 36.3% increase | [9] |
| Paired-Pulse Facilitation | 200 µM | Reduced | [7][9] |
| Postsynaptic GABA Currents | 200 µM | Inhibited to 68.2 ± 15.5% | [9] |
| Postsynaptic NMDA Currents | 200 µM | Increased to 155.3 ± 17.8% | [9] |
Table 2: General Effects of 4-AP on Neuronal Properties
| Parameter | Concentration | Effect | Brain Region | Reference |
| Spontaneous EPSPs and IPSPs | Micromolar concentrations | Increased amplitude and frequency | Hippocampus | [5][7] |
| IPSP Duration | Micromolar concentrations | Prolonged | Hippocampus | [7] |
| Pyramidal Cell Membrane Potential | Micromolar concentrations | Depolarization up to 10 mV | Hippocampus | [7] |
| Epileptiform Discharges | 50-200 µM | Induction of interictal- and ictal-like events | Neocortex, Hippocampus | [3][10] |
| Extracellular Potassium | 3-10 µM | Large rises during seizure-like discharges | Olfactory Cortex | [5] |
| Extracellular Calcium | 3-10 µM | Falls during seizure-like discharges | Olfactory Cortex | [5] |
II. Experimental Protocols
Protocol 1: Induction of Epileptiform Activity in Hippocampal Slices
This protocol describes the induction of epileptiform activity in acute hippocampal slices using 4-AP, a common in vitro model of epilepsy.
1. Brain Slice Preparation:
- Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
- Rapidly extract the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution. A common cutting solution contains (in mM): 110 N-methyl-D-glucamine (NMDG), 2.5 KCl, 1.2 NaH₂PO₄, 10 MgSO₄, 0.5 CaCl₂, 25 NaHCO₃, and 25 D-glucose.[11]
- Prepare 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.[11][12]
- Transfer the slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature. The aCSF composition is typically (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgSO₄, 2 CaCl₂, 24 NaHCO₃, and 10-13.32 D-glucose, continuously bubbled with 95% O₂/5% CO₂.[11][12]
2. Induction of Epileptiform Activity:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
- To induce epileptiform activity, switch the perfusion to aCSF containing 100 µM 4-AP.[3][11]
- Allow at least 20-30 minutes for the effects of 4-AP to stabilize and for spontaneous epileptiform discharges to appear.[4]
3. Electrophysiological Recording:
- Record local field potentials (LFPs) using a glass microelectrode filled with aCSF placed in the pyramidal cell layer of the CA1 or CA3 region.
- Alternatively, use a multi-electrode array (MEA) to record from multiple sites simultaneously.[3][4]
- For intracellular recordings, perform whole-cell patch-clamp recordings from individual neurons to measure changes in membrane potential, firing patterns, and synaptic currents.
Protocol 2: Investigation of 4-AP Effects on Synaptic Transmission
This protocol details how to assess the presynaptic and postsynaptic effects of 4-AP on synaptic transmission.
1. Brain Slice Preparation:
- Prepare brain slices as described in Protocol 1.
2. Baseline Recording:
- Place a stimulating electrode in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
- Record baseline fEPSPs for at least 20 minutes to ensure a stable response.
3. 4-AP Application:
- Perfuse the slice with aCSF containing the desired concentration of 4-AP (e.g., 50-200 µM).[9]
- Continue to record fEPSPs to observe the enhancement of synaptic transmission.
4. Analysis of Paired-Pulse Facilitation (PPF):
- To investigate presynaptic effects, deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval).
- The ratio of the second fEPSP slope to the first (paired-pulse ratio) is an indicator of presynaptic release probability. A reduction in PPF by 4-AP suggests an increased presynaptic transmitter release.[7][9]
5. Analysis of Miniature Synaptic Currents:
- To further dissect presynaptic and postsynaptic effects, record miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs) in the presence of tetrodotoxin (TTX) to block action potentials.
- An increase in the frequency of miniature events points to a presynaptic site of action, while a change in their amplitude suggests a postsynaptic effect.[9]
III. Visualizations
Caption: Mechanism of action of 4-Aminopyridine (4-AP) at the synapse.
Caption: Experimental workflow for 4-AP administration in brain slices.
References
- 1. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convulsant actions of 4-aminopyridine on the guinea-pig olfactory cortex slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 4-aminopyridine on synaptic transmission in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epileptogenesis in immature neocortical slices induced by 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
Application Notes and Protocols for Investigating Action Potential Prolongation using 4-(2-Aminoethylamino)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 4-(2-Aminoethylamino)pyridine hydrochloride in the investigation of action potential prolongation. This document outlines the presumed mechanism of action, offers detailed experimental protocols for key electrophysiological assays, presents data in a structured format, and includes essential safety information.
While 4-aminopyridine (4-AP) is a well-characterized potassium channel blocker known to prolong action potential duration (APD), it is important to note that there is currently limited published research specifically detailing the use of its derivative, this compound, for this application. Therefore, the following protocols and expected outcomes are largely based on the established effects of 4-AP and should be adapted and optimized for the specific compound .
Compound Details:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Pyridin-4-yl-ethylamine hydrochloride |
| CAS Number | 64281-29-4 |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.64 g/mol |
Mechanism of Action: Potassium Channel Blockade
It is hypothesized that this compound, similar to its parent compound 4-aminopyridine, functions as a potassium channel blocker.[1][2] Potassium channels are integral membrane proteins crucial for the repolarization phase of the cardiac action potential.[1][2] By blocking these channels, the efflux of potassium ions (K+) from the cardiomyocyte is inhibited.[2] This delay in repolarization leads to a prolongation of the action potential duration (APD).[1][2]
The primary targets for 4-aminopyridine and its derivatives are voltage-gated potassium channels, particularly the transient outward potassium current (I_to) and, at higher concentrations, the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene. Blockade of these channels extends the plateau phase (Phase 2) and the repolarization phase (Phase 3) of the cardiac action potential.
Signaling Pathway of Potassium Channel Blockade
Caption: Mechanism of action potential prolongation by potassium channel blockade.
Experimental Protocols
Two primary in vitro electrophysiology techniques are recommended for investigating the effects of this compound on action potential duration: patch-clamp electrophysiology and microelectrode array (MEA) recordings.
Patch-Clamp Electrophysiology Protocol
This protocol allows for high-resolution recording of action potentials from single cardiomyocytes.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of action potential duration.
Materials:
-
Cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated primary cardiomyocytes)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Perfusion system
-
Data acquisition and analysis software
Solutions:
-
External Solution (Tyrode's): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH).[3][4]
-
Internal Solution: 110 mM K-aspartate, 25 mM KCl, 5 mM NaCl, 3 mM MgATP, 0.002 mM cAMP, 10 mM phosphocreatine dipotassium, 0.01 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH).[3][4]
-
Compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in the external solution.
Procedure:
-
Cell Plating: Plate cardiomyocytes on glass coverslips at a suitable density for single-cell patching.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cardiomyocytes in the recording chamber and perfuse with external solution at 37°C.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Switch to current-clamp mode and record spontaneous or paced (e.g., at 1 Hz) action potentials for a stable baseline period (3-5 minutes).
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
-
Recording with Compound:
-
After a 3-5 minute equilibration period, record action potentials in the presence of the compound.
-
-
Washout:
-
Perfuse the chamber with the control external solution to wash out the compound and record recovery.
-
-
Data Analysis:
-
Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, and APD₉₀).
-
Analyze other parameters such as resting membrane potential, action potential amplitude, and upstroke velocity.
-
Microelectrode Array (MEA) Protocol
MEA allows for the non-invasive, simultaneous recording of extracellular field potentials from a network of cardiomyocytes, providing insights into both single-cell electrophysiology and network behavior.
Experimental Workflow for Microelectrode Array (MEA) Analysis
Caption: Workflow for MEA analysis of cardiac field potentials.
Materials:
-
MEA plates (e.g., 48- or 96-well)
-
MEA recording system and software
-
Cardiomyocytes (e.g., hiPSC-CMs)
-
Cell culture reagents
Procedure:
-
MEA Plate Preparation: Coat MEA plates with an appropriate extracellular matrix protein (e.g., fibronectin or gelatin) to promote cell attachment.
-
Cell Plating: Plate a monolayer of cardiomyocytes directly onto the electrode area of the MEA plate.
-
Cell Culture: Culture the cells on the MEA plate until a spontaneously and synchronously beating syncytium is formed.
-
Baseline Recording:
-
Place the MEA plate in the recording system maintained at 37°C and 5% CO₂.
-
Record baseline field potentials for a stable period (e.g., 10-20 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound solutions to the respective wells of the MEA plate.
-
-
Recording with Compound:
-
Record the field potentials at various time points after compound addition to assess acute and/or chronic effects.
-
-
Data Analysis:
-
Analyze the recorded field potentials to determine the field potential duration (FPD), which is a surrogate for the APD.
-
Also, analyze the beat rate and any pro-arrhythmic events such as early afterdepolarizations (EADs).
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure the data obtained from the experiments.
Table 1: Effect of this compound on Action Potential Parameters (Patch-Clamp Data)
| Concentration | APD₃₀ (% Change from Baseline) | APD₅₀ (% Change from Baseline) | APD₉₀ (% Change from Baseline) | Resting Membrane Potential (mV) |
| Vehicle | 0 ± X | 0 ± Y | 0 ± Z | -80 ± A |
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| 1 mM |
Data should be presented as mean ± SEM or SD.
Table 2: Effect of this compound on Field Potential Parameters (MEA Data)
| Concentration | Field Potential Duration (FPD) (ms) | Corrected FPD (FPDc) (ms) | Beat Rate (beats/min) |
| Vehicle | X ± A | Y ± B | Z ± C |
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| 1 mM |
FPDc can be calculated using correction formulas like Bazett's or Fridericia's to account for changes in beat rate.
Safety and Handling
Hazard Identification:
-
4-(2-Aminoethyl)pyridine (non-hydrochloride form): Causes severe skin burns and eye damage. May cause respiratory irritation.[5][6]
-
4-aminopyridine (parent compound): Fatal if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[7]
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[6][8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][8]
Storage:
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[5][6][7][8]
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 3. Cardiac Action Potential Restitution Protocol [protocols.io]
- 4. Cardiac Action Potential Protocol [protocols.io]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting "4-(2-Aminoethylamino)pyridine hydrochloride" experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "4-(2-Aminoethylamino)pyridine hydrochloride".
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound is listed as air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[1] For long-term storage, refrigeration at 4°C, protected from light, is a good practice, analogous to other pyridine derivatives.[2]
Q2: What are the typical signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) and texture.[2] Chemical degradation may not always be visible. It is recommended to check the purity of the compound periodically using analytical techniques such as HPLC or NMR spectroscopy, especially for older batches or if the storage conditions have been compromised.
Q3: In which solvents is this compound soluble?
A3: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited. It is always best to perform a small-scale solubility test before preparing a stock solution.
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound should be handled in a well-ventilated area or a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Troubleshooting Guides
Issues in Experimental Assays (e.g., Binding Assays, Enzyme Inhibition)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).2. Use a fresh batch of the compound if degradation is suspected.3. Prepare fresh stock solutions for each experiment. |
| Incorrect solution pH: The pH of the assay buffer can affect the protonation state and activity of the compound. | 1. Measure and adjust the pH of the final assay solution after adding the compound.2. Consider the pKa of the pyridine and amino groups when designing the buffer system. | |
| Low or no activity | Inadequate solubility: The compound may not be fully dissolved in the assay buffer. | 1. Confirm the solubility of the compound in the chosen buffer at the desired concentration.2. A small amount of a co-solvent (e.g., DMSO) may be used, but ensure it does not interfere with the assay. |
| Interaction with assay components: The compound may interact with other components in the assay, such as detergents or proteins. | 1. Run control experiments to assess the effect of the compound on the assay components in the absence of the target.2. Consider modifying the assay buffer to minimize non-specific interactions. |
Issues in Organic Synthesis (when used as a reactant)
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Poor reagent quality: The starting material may be impure or degraded. | 1. Check the purity of the this compound before use.2. If necessary, purify the starting material by recrystallization or chromatography. |
| Suboptimal reaction conditions: The reaction temperature, time, or solvent may not be ideal. | 1. Systematically vary the reaction parameters (temperature, concentration, time) to find the optimal conditions.2. Screen different solvents to improve solubility and reaction rate. | |
| Incomplete reaction: The reaction may not have gone to completion. | 1. Monitor the reaction progress using TLC or LC-MS.2. Consider extending the reaction time or adding a catalyst if appropriate. | |
| Formation of multiple byproducts | Side reactions: The amino groups can undergo side reactions. | 1. Protect one or both of the amino groups with a suitable protecting group before proceeding with the desired reaction.2. Adjust the reaction conditions (e.g., lower temperature) to minimize side reactions. |
| Air sensitivity: The compound may be reacting with atmospheric oxygen or moisture. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution for Biological Assays
-
Weighing: Accurately weigh the required amount of this compound in a microcentrifuge tube.
-
Dissolution: Add the desired solvent (e.g., sterile deionized water or DMSO) to the tube to achieve the target concentration.
-
Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Sterilization (if required): If the solution is for cell-based assays, filter-sterilize it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Procedure for an Acylation Reaction
This is a hypothetical example of using the compound as a nucleophile.
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to deprotonate the hydrochloride and the primary amine.
-
Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1 equivalent) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for using the compound in a biological assay.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical signaling pathway involving the compound.
References
Technical Support Center: 4-(2-Aminoethylamino)pyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Aminoethylamino)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a pyridine derivative. While specific research applications for this exact compound are not extensively documented in publicly available literature, compounds with similar structures, particularly aminopyridines, have been investigated for various biological activities. For instance, pyridine derivatives have been explored as potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammatory diseases.[1][2][3] 4-Aminopyridine, a related compound, is known to be a potassium channel blocker and has been used in the context of neurological diseases.[4]
Q2: In which solvents is this compound expected to be soluble?
Q3: Why is my this compound not dissolving properly?
Several factors can contribute to the poor dissolution of hydrochloride salts:
-
Incorrect Solvent Choice: Using a non-polar solvent will likely result in poor solubility.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent volume.
-
Low Temperature: Solubility often decreases at lower temperatures.
-
Hygroscopic Nature: The compound may have absorbed moisture from the air, which can affect its dissolution properties.[7]
-
Salt Disproportionation: In some cases, a hydrochloride salt can convert back to its less soluble free base form in solution, particularly if the pH is not optimal.
-
Impurity Profile: The presence of impurities can affect the overall solubility of the compound.
Q4: Are there any known stability issues with this compound in solution?
The stability of pyridinium ions and their derivatives in aqueous buffers can be pH-dependent. Acidic solutions tend to be more stable, while basic conditions can lead to degradation.[8] For experimental work, it is crucial to determine the stability of the compound in the specific buffer system and pH range being used.
Troubleshooting Guide: Dissolution Issues
If you are encountering problems dissolving this compound, consider the following troubleshooting steps:
| Issue | Recommended Action | Rationale |
| Compound appears insoluble in the chosen solvent. | 1. Verify Solvent Polarity: Ensure you are using a polar solvent such as water, ethanol, methanol, DMSO, or DMF. 2. Increase Solvent Volume: Try decreasing the concentration by adding more solvent. 3. Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath). Monitor for any signs of degradation. 4. Sonication: Use an ultrasonic bath to aid in the dissolution process. | The aminopyridine structure suggests good solubility in polar solvents. Increasing the solvent volume or applying energy (heat, sonication) can help overcome the activation energy barrier for dissolution. |
| A precipitate forms after initial dissolution. | 1. Check pH: If using an aqueous buffer, ensure the pH is acidic to neutral. For hydrochloride salts, a lower pH can help maintain the protonated, more soluble form. 2. Use Anhydrous Solvents: If working with organic solvents, ensure they are anhydrous, as absorbed water can sometimes cause precipitation of hydrochloride salts.[7][9] | Changes in pH can lead to the conversion of the hydrochloride salt to the less soluble free base. Water in organic solvents can also promote precipitation. |
| The dissolved compound appears as an oil or "goo". | 1. Use Anhydrous Conditions: This can be indicative of the compound being hygroscopic. Handle the solid in a dry environment (e.g., glove box) and use anhydrous solvents.[7] 2. Trituration: Try adding a non-polar solvent in which the compound is insoluble (e.g., diethyl ether, hexane) to the oily residue and agitate. This can sometimes induce precipitation of a solid. | Hygroscopic compounds can absorb atmospheric moisture, leading to the formation of a viscous liquid instead of a crystalline solid. Trituration can help in recovering a solid product. |
Estimated Solubility Data for Structurally Similar Compounds
The following table provides solubility information for 4-aminopyridine, a structurally related compound, to serve as a general guide.
| Compound | Solvent | Solubility |
| 4-Aminopyridine | Water | Soluble (112 g/L at 20°C)[6] |
| Ethanol | Very soluble[6] | |
| Methanol | Soluble[5][6] | |
| DMSO | Soluble[5][6] | |
| DMF | Soluble[5][6] |
Experimental Protocols
As specific experimental protocols for this compound are not widely published, a general procedure for preparing a stock solution is provided below. It is crucial to adapt this protocol based on the specific requirements of your experiment.
Objective: To prepare a stock solution of this compound.
Materials:
-
This compound
-
Solvent of choice (e.g., sterile deionized water, DMSO, or 1X PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing the Compound: In a controlled environment to minimize moisture absorption, accurately weigh the desired amount of this compound.
-
Adding the Solvent: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Alternatively, gently warm the solution in a water bath at a temperature that will not cause degradation (e.g., 37°C) until the solid is fully dissolved.
-
-
Sterilization (for biological applications): If preparing an aqueous solution for cell culture or other biological experiments, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a solution of this compound.
Hypothetical Signaling Pathway Inhibition
Given that some pyridine derivatives act as CXCR4 antagonists, the following diagram illustrates a simplified, hypothetical mechanism of action where this compound could potentially inhibit the CXCL12/CXCR4 signaling pathway. This is a speculative representation and requires experimental validation.
Caption: Hypothetical inhibition of the CXCL12/CXCR4 signaling pathway.
References
- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing 4-AP Analog Concentration in Neuronal Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4-aminopyridine (4-AP) and its analogs in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-aminopyridine (4-AP) and what is its primary mechanism of action?
A1: 4-aminopyridine (4-AP) is a potassium (K+) channel blocker.[1] Its primary mechanism of action involves blocking voltage-gated potassium channels (Kv), particularly those in the Kv1 family (e.g., Kv1.1, Kv1.2).[2][3] By blocking these channels, 4-AP delays the repolarization phase of the action potential, leading to a prolonged depolarization of the neuronal membrane.[4] This extended depolarization enhances calcium (Ca2+) influx through voltage-gated calcium channels, which in turn increases the release of neurotransmitters at the presynaptic terminal.[5]
Q2: Why are 4-AP analogs used in research?
A2: 4-AP analogs are developed to improve upon the properties of 4-AP. Researchers investigate analogs to find compounds with greater potency, higher selectivity for specific Kv channel subtypes, or different physicochemical properties for applications like PET imaging.[2] For example, studies have explored derivatives like 3-fluoro-4-aminopyridine (3F4AP) and 3-methyl-4-aminopyridine (3Me4AP) to find more potent blockers of voltage-gated potassium channels.[2]
Q3: What is a typical starting concentration for 4-AP in neuronal culture experiments?
A3: The optimal concentration of 4-AP is highly dependent on the experimental goal and the type of neuronal culture. The effective concentration range in in vitro studies is broad, varying from 3 µM to 40 mM.[6][7]
-
For enhancing synaptic excitation and inhibition, concentrations as low as 5-10 µM have been used.[8]
-
For studying effects on CA1 pyramidal cells, concentrations of 5 µM to 100 µM have been effective.[9]
-
To reliably induce epileptiform or seizure-like activity, a concentration of 100 µM is commonly applied.[1][10][11][12]
Q4: How does 4-AP induce epileptiform activity in vitro?
A4: 4-AP induces epileptiform activity by increasing neuronal excitability and promoting synchronized firing.[1] By blocking potassium channels, it prolongs depolarization, leading to enhanced neurotransmitter release.[5] This broad increase in network excitability can lead to the spontaneous, synchronized, high-frequency firing patterns characteristic of epileptiform discharges.[1][8] The spatiotemporal patterns and frequency of this activity can be dose-dependent.[6]
Q5: What are the potential off-target effects or neurotoxicity concerns with 4-AP?
A5: While 4-AP is a valuable tool, high concentrations or prolonged exposure can lead to neurotoxicity. Excessive neuronal depolarization can result in excitotoxicity, a process involving overactivation of glutamate receptors and subsequent cell death pathways. At high concentrations (starting from 1 mM), 4-AP has been shown to induce cell death after 24 hours of treatment.[13] It is crucial to determine the optimal concentration that achieves the desired physiological effect without compromising cell viability.
Data Summary Tables
Table 1: Effective Concentrations of 4-AP in Neuronal Culture
| Application Goal | Neuronal Preparation | Concentration Range | Observed Effect | Reference(s) |
| Enhance Synaptic Potentials | Rat Hippocampal Slices (CA3) | 5 - 10 µM | Increased excitatory and inhibitory synaptic conductance. | [8] |
| Modulate Neuronal Coding | Mouse Olfactory Bulb Mitral Cells | 5 µM | Reduced diversity of output spike patterns. | [14] |
| Study Action Potential Shape | Hippocampal Pyramidal Cells | 30 µM - 2.5 mM | Dose-dependent delay in action potential repolarization. | [4] |
| Modulate CA1 Pyramidal Cells | Rat Hippocampal Slices (CA1) | 5 - 100 µM | Augmented EPSPs and IPSPs. | [9] |
| Induce Epileptiform Activity | Mouse Primary Hippocampal Culture | 100 µM | Increased spike and burst rates; synchronized activity. | [1] |
| Induce Epileptiform Activity | Rat Hippocampal Slices | 100 µM | Induction of seizure-like events (SLEs). | [11] |
| Increase Neuronal Activity | Human iPSC-derived Cerebral Spheroids | 100 µM | Four-fold increase in the number of active cells. | [10] |
| Dose-Response of Epileptiform Activity | Acute Mouse Brain Slices | 25 - 200 µM | Concentration-dependent changes in frequency and spatiotemporal patterns. | [6] |
Table 2: Potency of 4-AP and Selected Analogs on Shaker K+ Channels
| Compound | Modification | Relative Potency vs. 4-AP | Reference |
| 4-Aminopyridine (4-AP) | - | 1x | [2] |
| 3-Methyl-4-aminopyridine (3Me4AP) | Methyl group at position 3 | ~7x more potent | [2] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Methoxy group at position 3 | ~3-4x less potent | [2] |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | Trifluoromethyl group at position 3 | ~3-4x less potent | [2] |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | Trifluoromethyl group at position 3 | ~60x less active | [2] |
Visualized Pathways and Workflows
Caption: Mechanism of action for 4-AP and its analogs.
Caption: Experimental workflow for optimizing 4-AP concentration.
Troubleshooting Guides
Problem 1: No observable effect on neuronal activity after applying 4-AP/analog.
| Potential Cause | Recommended Solution |
| Incorrect Concentration | The concentration may be too low for the specific culture type or age. Consult literature for similar preparations.[6] Perform a dose-response experiment, starting from a low concentration (e.g., 5 µM) and increasing incrementally (e.g., to 50 µM, 100 µM, 200 µM).[6][9] |
| Compound Degradation | The 4-AP stock solution may have degraded. Prepare a fresh stock solution from powder. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[15] |
| Poor Culture Health | The neurons may be unhealthy or not forming active networks. Before the experiment, visually inspect the culture for signs of stress (e.g., neurite blebbing, cell detachment). Confirm baseline activity before adding the compound. |
| Insufficient Oxygenation | In brain slice preparations, inadequate perfusion or oxygenation can suppress neuronal activity and reduce the effect of 4-AP. Ensure the perfusion rate is adequate (e.g., 1-5 ml/min) and the medium is continuously oxygenated.[16] |
| Insensitive Measurement Technique | The method used to record activity (e.g., specific MEA system, calcium indicator) may not be sensitive enough to detect subtle changes. Ensure your recording system is functioning correctly and is capable of detecting the expected changes in firing rate or synchrony.[17][18] |
Problem 2: Excessive neuronal death or cytotoxicity observed after treatment.
| Potential Cause | Recommended Solution |
| Concentration Too High | High concentrations of 4-AP can be neurotoxic.[13] Reduce the concentration to the minimum level required to elicit the desired effect. A dose-response curve that includes a viability assay is critical. |
| Prolonged Exposure | Long incubation times can exacerbate toxicity. Reduce the duration of exposure. For some experiments, acute application may be sufficient. |
| Culture Vulnerability | Some neuronal culture types (e.g., from specific brain regions or developmental stages) may be more susceptible to excitotoxicity. Ensure the culture medium contains appropriate neurotrophic factors. |
| Secondary Effects | Excitotoxicity can be mediated by overactivation of NMDA receptors. Consider co-application with an NMDA receptor antagonist if it does not interfere with the experimental goals, though this will significantly alter the network response. |
Problem 3: High variability in experimental results between wells or preparations.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Uneven cell density across wells or plates will lead to variable network formation and response. Optimize your cell dissociation and plating protocol to ensure a homogenous cell density.[19][20] |
| Inaccurate Pipetting | Small errors in pipetting the compound can lead to large differences in the final concentration, especially when working with small volumes. Calibrate your pipettes regularly. When preparing dilutions, use serial dilutions to minimize errors. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a culture plate are prone to evaporation, leading to changes in medium concentration and temperature. Avoid using the outermost wells for critical experiments or ensure the incubator has high humidity. |
| Variability in Culture Development | Neuronal networks mature over time in vitro. The response to 4-AP can vary with the developmental stage (days in vitro - DIV). Conduct experiments at a consistent DIV to ensure cultures are at a similar stage of maturity. |
Experimental Protocols
Protocol 1: Preparation of 4-AP Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of 4-AP for use in cell culture.
-
Materials:
-
4-aminopyridine powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), calculate the mass of 4-AP powder required to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the 4-AP powder and transfer it to a sterile microcentrifuge tube.
-
Add a portion of the sterile deionized water or buffer to the tube.
-
Vortex the solution until the 4-AP is completely dissolved.
-
Bring the solution to the final desired volume with the sterile solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C for long-term use.[15]
-
Protocol 2: General Application of 4-AP to Neuronal Cultures
-
Objective: To apply 4-AP to cultured neurons to study its effects on neuronal activity.
-
Procedure:
-
Ensure neuronal cultures have reached the desired stage of maturity (e.g., DIV 14-21 for well-established networks).
-
Thaw an aliquot of the 4-AP stock solution.
-
Establish a baseline recording of neuronal activity for a sufficient period (e.g., 10-30 minutes) before adding the compound.
-
Prepare the final working concentration of 4-AP by diluting the stock solution in pre-warmed, fresh culture medium.
-
Carefully remove a portion of the existing medium from the culture well and gently replace it with the medium containing 4-AP. Perform this medium exchange slowly to avoid disturbing the cells.
-
Begin recording immediately after application to capture the acute effects.
-
Continue recording for the desired experimental duration (e.g., 1-2 hours).
-
For washout experiments, remove the 4-AP-containing medium and replace it with fresh, pre-warmed medium two to three times. Continue recording to observe any reversal of the effect.
-
Protocol 3: Assessing Neuronal Viability Post-Treatment
-
Objective: To quantify the health of neuronal cultures after exposure to 4-AP or its analogs.
-
Method Selection: Choose a viability assay appropriate for your experimental needs. Non-lytic, fluorescence-based assays are often preferred as they can sometimes be multiplexed with other endpoints.[21]
-
Common Viability Assays:
| Assay Name | Principle | Readout | Type | Reference(s) |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. | Colorimetric/Fluorometric | Cytotoxicity | [22][23] |
| Calcein AM / EthD-1 | Live cells with esterase activity convert non-fluorescent Calcein AM to green-fluorescent calcein. Dead cells with compromised membranes take up EthD-1, which fluoresces red upon binding DNA. | Fluorescence Microscopy | Live/Dead Staining | [22][24] |
| MTT/MTS Assay | Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product. | Colorimetric | Viability | [22][23] |
| ATP Assay | Quantifies ATP, an indicator of metabolically active cells, via a luciferase-based reaction. | Luminescence | Viability | [22] |
-
General Procedure (Example using Calcein AM/EthD-1):
-
Following the 4-AP treatment period, prepare the Calcein AM and Ethidium homodimer-1 (EthD-1) working solution in a suitable buffer (e.g., D-PBS) according to the manufacturer's protocol.[24]
-
Remove the culture medium from the wells.
-
Gently wash the cells once with D-PBS to remove any residual medium.
-
Add the working solution to each well and incubate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Capture images from multiple fields per well for quantification.
-
Quantify viability by counting the number of live and dead cells using image analysis software. Express results as a percentage of viable cells relative to a vehicle-treated control.
-
References
- 1. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low concentrations of 4-aminopyridine on CA1 pyramidal cells of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human cerebral spheroids undergo 4-aminopyridine-induced, activity associated changes in cellular composition and microrna expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disrupting information coding via block of 4-AP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Modulation of 4-aminopyridine-induced neuronal activity and local pO(2)in rat hippocampal slices by changing the flow rate of the superfusion medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Monitoring of Neuronal Activity with Advanced MEA Systems - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. med64.com [med64.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. neuroproof.com [neuroproof.com]
- 23. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]
"4-(2-Aminoethylamino)pyridine hydrochloride" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-Aminoethylamino)pyridine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: While specific stability data for this compound in various solutions is limited in publicly available literature, general best practices for similar aminopyridine compounds suggest the following:
-
Short-term Storage (up to 24 hours): For aqueous solutions, it is advisable to store them at 2-8°C and protected from light. For solutions in organic solvents like DMSO, storage at room temperature may be acceptable, but refrigeration is recommended as a precaution.
-
Long-term Storage: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is crucial to use airtight containers to prevent solvent evaporation and uptake of atmospheric moisture.
Q2: In which solvents can I dissolve this compound, and are there any known stability issues?
A2: this compound is expected to be soluble in water and polar organic solvents.
-
Water: As a hydrochloride salt, it should have good aqueous solubility. However, the stability in aqueous solutions can be pH-dependent. Based on related aminopyridine compounds, solutions are generally more stable in the acidic pH range.
-
DMSO (Dimethyl Sulfoxide): While a common solvent for stock solutions, some aminothiazole derivatives have been reported to degrade in DMSO at room temperature. It is recommended to prepare fresh DMSO solutions or store them at low temperatures.
-
Ethanol/Methanol: These solvents can also be used. Solutions in alcohols are generally stable, but should be stored in tightly sealed containers to prevent evaporation.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on studies of related pyridine derivatives, the following degradation pathways are possible:
-
Oxidation: The pyridine nitrogen and the amino groups are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The presence of oxidizing agents or exposure to air and light can accelerate this process. Studies on 3,4-diaminopyridine suggest the salt form is more resistant to oxidation than the free base.[1]
-
Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, the ethylamino side chain could be susceptible under certain pH and temperature conditions.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is always recommended to protect solutions from light.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of aminopyridine derivatives in aqueous solution is often pH-dependent. For instance, a related compound, 4-(N,N-dimethylamino)phenol (4-DMAP), exhibits maximum stability in the pH range of 2.0 to 3.0.[2] It is plausible that this compound also shows enhanced stability in acidic conditions due to the protonation of the amino groups, which can protect them from certain degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution upon storage | - Low solubility at the storage temperature.- Change in pH of the solution. | - Gently warm the solution to redissolve the compound.- Prepare a more dilute solution.- Buffer the solution to maintain a stable pH. |
| Loss of biological activity over time | - Chemical degradation of the compound. | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -80°C.- Perform a stability study under your experimental conditions (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants (see Experimental Protocols).- Adjust storage conditions (e.g., lower temperature, protect from light, use de-gassed solvents). |
| Inconsistent experimental results | - Instability of the compound in the experimental medium.- Variability in solution preparation and storage. | - Standardize solution preparation and handling procedures.- Evaluate the stability of the compound in your specific assay buffer and conditions. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a 50:50 mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below for a suggested method).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
Protocol: Stability-Indicating HPLC Method (Example)
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Visualizations
References
Inconsistent results with "4-(2-Aminoethylamino)pyridine hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Aminoethylamino)pyridine hydrochloride.
Troubleshooting Guides
Inconsistent Bioassay Results
Problem: You are observing significant variability in the results of your cell-based or biochemical assays.
Possible Causes & Solutions:
-
Compound Instability: While aminopyridines can be stable, degradation is possible under certain conditions.[1] Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
-
Solubility Issues: The compound may not be fully soluble in your assay buffer, leading to inaccurate concentrations.
-
Interaction with Assay Components: The amine groups may interact with components of your assay medium or detection reagents.
Troubleshooting Workflow:
References
"4-(2-Aminoethylamino)pyridine hydrochloride" off-target effects in experiments
Disclaimer: 4-(2-Aminoethylamino)pyridine hydrochloride is a derivative of 4-aminopyridine (4-AP). Currently, there is limited publicly available data on the specific off-target effects of this particular derivative. The following troubleshooting guide and frequently asked questions are based on the known pharmacology and toxicology of the parent compound, 4-aminopyridine, and related derivatives. The off-target profile of this compound may differ. Researchers should always perform appropriate control experiments to validate their findings.
Troubleshooting Guide for Unexpected Experimental Results
This guide is designed to help researchers identify potential off-target effects of this compound that may be influencing their experimental outcomes.
| Observed Issue | Potential Off-Target Cause (based on 4-AP) | Troubleshooting Steps |
| Unexpected changes in neuronal firing patterns or hyperexcitability not related to the intended target. | Blockade of various voltage-gated potassium (Kv) channels is the primary on-target effect of 4-AP.[1][2][3] However, at higher concentrations, this can lead to generalized neuronal hyperexcitability, potentially inducing seizures.[1][4] | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration for your intended on-target effect. 2. Control Experiments: Use a structurally related but inactive compound as a negative control. 3. Alternative Blockers: Test other potassium channel blockers with different selectivity profiles to see if the effect is specific to 4-AP derivatives. |
| Changes in cell viability, proliferation, or morphology. | While not a primary reported effect, high concentrations of any compound can induce cellular stress. Some pyridine derivatives have been shown to have antiproliferative effects. | 1. Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to determine the cytotoxic concentration range. 2. Phenotypic Screening: Use high-content imaging to assess morphological changes at various concentrations. |
| Alterations in cardiovascular parameters (e.g., heart rate, contractility) in ex vivo or in vivo models. | 4-AP can have effects on cardiac ion channels, although the risk of significant QT prolongation at therapeutic concentrations is considered low.[2][5] It can also interact with muscarinic receptors in atrial myocytes.[6] | 1. Electrophysiology: If working with cardiac models, perform patch-clamp analysis on isolated cardiomyocytes to assess effects on specific ion channels (e.g., hERG). 2. Receptor Antagonism: Use specific antagonists for muscarinic or other potential cardiac receptors to see if the effect is blocked. |
| Unexpected smooth muscle contraction or relaxation. | Studies on 4-AP derivatives have shown effects on smooth muscle contractility. | 1. Isolated Tissue Baths: Use isolated smooth muscle preparations (e.g., ileum, aorta) to characterize the contractile or relaxant properties of the compound. 2. Calcium Imaging: Measure intracellular calcium levels in smooth muscle cells to investigate the mechanism of action. |
| Anomalous neurotransmitter release profiles. | The primary mechanism of 4-AP involves enhancing neurotransmitter release by prolonging the action potential.[1][2] This effect is generally considered "on-target" but can be a confounding factor if not the intended object of study. | 1. Neurotransmitter Release Assays: Quantify the release of various neurotransmitters (e.g., acetylcholine, dopamine, glutamate) in the presence of your compound. 2. Synaptic Plasticity Studies: Investigate effects on long-term potentiation (LTP) or long-term depression (LTD) if working with synaptic models. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Based on its parent compound, 4-aminopyridine, the primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This blockade prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.[1][2]
Q2: What are the known off-target effects of 4-aminopyridine that I should be aware of?
While specific data for this compound is lacking, 4-aminopyridine has several known effects that could be considered "off-target" depending on the experimental context:
-
Central Nervous System (CNS) Hyperexcitability: At high doses, 4-AP can cause generalized neuronal hyperexcitability, leading to tremors, agitation, and seizures.[1][2][4]
-
Cardiovascular Effects: There is a theoretical risk of affecting cardiac potassium channels, which could lead to arrhythmias.[2] However, studies on 4-AP suggest a low potential for significant QT prolongation at therapeutic concentrations.[5] Some evidence suggests it may also interact with muscarinic receptors in the heart.[6]
-
Gastrointestinal Effects: Nausea and dizziness are common side effects reported in clinical use of 4-aminopyridine.[7][8]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some recommended strategies:
-
Use of Multiple Tools: Do not rely on a single compound. Use other potassium channel blockers with different chemical scaffolds to see if they replicate the observed effect.
-
Rescue Experiments: If you hypothesize an off-target interaction with a specific receptor, try to rescue the phenotype by co-administering a known antagonist for that receptor.
-
Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogs of this compound with varying activity on the primary target. A lack of correlation between on-target potency and the observed effect may suggest an off-target mechanism.
-
Cell Lines with Target Knockout/Knockdown: If feasible, use cell lines where the intended target has been knocked out or knocked down to see if the effect persists.
Q4: Are there any known structure-activity relationships for off-target effects of 4-aminopyridine derivatives?
Research on the structure-activity relationship of 4-aminopyridine derivatives has primarily focused on their on-target activity (potassium channel blockade) and reducing toxicity.[9][10] For instance, modifications to the pyridine ring can alter potency and CNS penetration.[9][10][11] Peptide conjugation has been explored as a strategy to reduce the toxicity of 4-aminopyridine.[12] However, a systematic characterization of how structural modifications influence the off-target profile is not well-documented in the public domain.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Off-Targeting
-
Cell Preparation: Isolate primary cells or use a cell line expressing the ion channel of interest (e.g., hERG-expressing HEK293 cells).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline ion channel currents using a specific voltage protocol designed to activate the channel of interest.
-
Compound Perfusion: Perfuse the cells with a solution containing this compound at various concentrations.
-
Effect Measurement: Record the ion channel currents in the presence of the compound and wash it out to observe reversibility.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the compound on the ion channel.
Visualizations
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine activates potassium currents by activation of a muscarinic receptor in feline atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of "4-(2-Aminoethylamino)pyridine hydrochloride"
Welcome to the technical support center for 4-(2-Aminoethylamino)pyridine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation and other common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: The primary cause of precipitation is an increase in the pH of the solution. This compound is the salt of a weak base and is most soluble in its protonated (charged) form. As the pH of the solution rises towards neutral or alkaline levels, the compound can be deprotonated to its free base form, which is significantly less soluble in water and can precipitate out of solution.[1]
Q2: In which types of solvents is this compound generally soluble?
Q3: What is the recommended pH range for maintaining the solubility of this compound in aqueous solutions?
Q4: Can I use phosphate buffers to dissolve this compound?
A4: Caution should be exercised when using phosphate buffers. Some amine compounds can form insoluble phosphate salts, leading to precipitation even at an appropriate pH.[3] If you observe precipitation in a phosphate-buffered saline (PBS) solution, consider switching to an alternative buffer system such as citrate or acetate, ensuring the final pH is in the acidic range.
Q5: How does temperature affect the solubility of this compound?
A5: For most salts, solubility increases with temperature. If you encounter difficulty dissolving the compound, gentle warming of the solution may aid in dissolution. However, it is essential to ensure that the elevated temperature does not lead to degradation of the compound. Always check for any changes in the appearance or properties of the solution upon heating.
Troubleshooting Guides
Issue 1: Precipitation upon dissolution in a neutral buffer (e.g., PBS).
-
Root Cause: The pH of the buffer is too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Solution:
-
pH Adjustment: Lower the pH of the buffer by adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the precipitate redissolves. Monitor the pH to ensure it is within the optimal acidic range (e.g., pH 4-5).
-
Alternative Buffer: Switch to a buffer system that is inherently acidic, such as a citrate or acetate buffer.
-
Issue 2: Cloudiness or precipitation in the stock solution over time.
-
Root Cause: The solution may have become less acidic due to the absorption of atmospheric CO2 or interaction with the storage container. It is also possible that the concentration is too high for long-term stability at the storage temperature.
-
Solution:
-
Re-acidification: Check the pH of the stock solution and adjust it back to the acidic range if necessary.
-
Storage Conditions: Store stock solutions in tightly sealed containers to minimize gas exchange. For long-term storage, consider storing at a lower temperature (e.g., 4°C or -20°C), but first, confirm that the compound will not precipitate at this lower temperature.
-
Dilution: If the problem persists, consider preparing a more dilute stock solution.
-
Issue 3: Precipitation when mixing the compound with other reagents.
-
Root Cause: The addition of other reagents may be altering the pH of the final solution or introducing incompatible ions.
-
Solution:
-
Check pH: Measure the pH of the final mixture. If it has shifted out of the acidic range, adjust it accordingly.
-
Order of Addition: Consider the order in which you mix your reagents. It may be beneficial to add the this compound solution to an already acidic medium.
-
Component Check: Review the composition of all reagents for potentially incompatible ions (e.g., high concentrations of phosphate).
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Objective: To prepare a clear, stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile glassware and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volume of sterile, deionized water that is approximately 80% of the final desired volume.
-
Stir the solution using a magnetic stir plate.
-
Measure the pH of the solution. If the pH is above 5.5, add 0.1 M HCl dropwise while stirring until the pH is in the range of 4.5 - 5.0.
-
Continue stirring until all the powder is completely dissolved.
-
Add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter if required for the application.
Protocol 2: General Guideline for Use in Cell Culture
Objective: To introduce this compound into a cell culture medium while minimizing the risk of precipitation.
Materials:
-
Prepared acidic stock solution of this compound
-
Cell culture medium (e.g., DMEM, RPMI)
-
Sterile pipettes
Procedure:
-
Prepare a concentrated, acidic stock solution of the compound as described in Protocol 1.
-
Determine the final concentration required in the cell culture medium.
-
Perform a serial dilution of the stock solution into an acidic buffer (e.g., citrate buffer at pH 5.0) if a very low final concentration is needed.
-
Add the required volume of the acidic stock solution (or diluted solution) dropwise to the cell culture medium while gently swirling the medium. This gradual addition helps to buffer the localized pH change and prevent precipitation.
-
Visually inspect the medium for any signs of precipitation after addition.
Data Presentation
Table 1: Qualitative Solubility of Amine Salts vs. pH
| pH Range | Expected Form of the Amine | General Solubility in Water |
| Acidic (e.g., < 5) | Predominantly Protonated (Salt Form) | High |
| Neutral (e.g., ~7) | Mixture of Protonated and Free Base | Moderate to Low (Risk of Precipitation) |
| Basic (e.g., > 8) | Predominantly Deprotonated (Free Base) | Low (High Risk of Precipitation) |
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: A step-by-step experimental workflow for solution preparation.
References
Technical Support Center: 4-(2-Aminoethylamino)pyridine hydrochloride Dose-Response Curve Optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for 4-(2-Aminoethylamino)pyridine hydrochloride . Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a compound and the magnitude of its biological effect (response).[1][2][3] These curves are fundamental in pharmacology for characterizing the potency and efficacy of a compound. For a novel compound like this compound, establishing a reliable dose-response curve is crucial for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which quantify its potency.[1]
Q2: What are the predicted biological targets of this compound based on its structure?
While specific experimental data for this compound is limited, its chemical structure suggests potential activity at the following targets:
-
Histamine Receptors: The presence of a pyridine ring and an ethylamine side chain is a common feature in histamine receptor ligands. For example, 2-(2-Aminoethyl)pyridine is a known histamine H1 receptor agonist.
-
Potassium Channels: The 4-aminopyridine core structure is a known pharmacophore for potassium channel blockers. 4-aminopyridine itself is used to treat certain neurological conditions by blocking these channels.
Therefore, initial experiments could focus on assays measuring histamine receptor activation (e.g., calcium flux, cAMP assays) or potassium channel inhibition (e.g., electrophysiology, ion flux assays).
Q3: What initial concentration range should I test for this compound?
For a novel compound, it is recommended to start with a broad concentration range to capture the full dose-response relationship. A common approach is to perform a 10-point, 3-fold or 10-fold serial dilution covering a range from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[4] This initial range-finding experiment will help to identify the approximate effective concentration for more detailed follow-up studies.
Q4: How should I analyze the data from my dose-response experiment?
Dose-response data is typically plotted with the log of the compound concentration on the x-axis and the response on the y-axis. The resulting data points are then fitted with a non-linear regression model to generate a sigmoidal curve.[1][5] From this curve, you can determine key parameters like EC50/IC50, the Hill slope (which describes the steepness of the curve), and the maximum and minimum response.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during dose-response experiments with this compound.
Issue 1: No observable dose-response effect.
| Possible Cause | Solution |
| Inappropriate Concentration Range | The tested concentrations may be too low to elicit a response or too high, causing a maximal effect at all doses. Perform a broader range-finding experiment (e.g., 1 nM to 100 µM). |
| Compound Insolubility | The compound may not be soluble in the assay medium at the tested concentrations. Check the solubility and consider using a different solvent or a lower stock concentration. |
| Incorrect Target or Assay System | The chosen cell line or assay may not be suitable for the compound's mechanism of action. If targeting histamine receptors, ensure the cells express the receptor of interest (H1, H2, etc.). If targeting potassium channels, verify the presence of the specific channel subtype. |
| Compound Inactivity | It is possible the compound is not active under the tested conditions. Confirm the compound's identity and purity. Consider screening it in alternative biological assays. |
| Sub-optimal Incubation Time | The incubation time may be too short or too long to observe a response. Perform a time-course experiment to determine the optimal incubation period. |
Issue 2: High variability between replicate wells.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate wells can lead to significant variations. Ensure the cell suspension is thoroughly mixed before and during plating. |
| Edge Effects | Wells on the perimeter of the microplate are more prone to evaporation. Avoid using the outer wells for experimental samples; instead, fill them with sterile buffer or media. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and pay close attention to technique. |
| Cell Health | Use cells that are in a healthy, logarithmic growth phase and within a consistent and low passage number range. |
Issue 3: The dose-response curve is not sigmoidal.
| Possible Cause | Solution |
| Concentration Range is Too Narrow | The selected concentration range may not be wide enough to define the top and bottom plateaus of the curve. Broaden the concentration range. |
| Insufficient Data Points | Not enough data points were collected, especially in the steep portion of the curve. Increase the number of concentrations tested. |
| Cytotoxicity at High Concentrations | At high concentrations, the compound may be causing cell death, leading to a "bell-shaped" or descending curve at the high end. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range and focus on a non-toxic range for the dose-response experiment. |
| Off-Target Effects | At high concentrations, the compound may be interacting with other targets, leading to a complex response. Consider using a more specific assay or a counterscreen with a cell line that does not express the primary target. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination using a Calcium Flux Assay (for potential Histamine H1 Receptor Agonism)
This protocol outlines a method to determine the EC50 of this compound by measuring changes in intracellular calcium in a cell line expressing the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Histamine (as a positive control)
-
H1 receptor antagonist (e.g., Mepyramine, for confirming specificity)
-
Black, clear-bottom 96-well or 384-well microplates
Methodology:
-
Cell Seeding: Plate the H1 receptor-expressing cells in the microplates at an optimized density and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound and the histamine positive control in assay buffer.
-
Assay Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in a fluorescence plate reader. Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: For each well, determine the maximum fluorescence response. Plot the response against the logarithm of the compound concentration and fit the data using non-linear regression to determine the EC50.
Protocol 2: In Vitro Dose-Response Determination using a Thallium Flux Assay (for potential Potassium Channel Blockade)
This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of a specific potassium channel using a thallium-sensitive fluorescent dye.
Materials:
-
CHO or HEK293 cells stably expressing the potassium channel of interest (e.g., KCNQ2/3)
-
Assay buffer (e.g., HBSS)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Potassium channel opener (e.g., Retigabine, as a positive control for channel activation)
-
This compound
-
Known potassium channel blocker (e.g., XE991, as a positive control for inhibition)
-
Black, clear-bottom 96-well or 384-well microplates
Methodology:
-
Cell Seeding: Plate the potassium channel-expressing cells in the microplates at an optimized density and allow them to attach overnight.
-
Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Add a dilution series of this compound to the wells and incubate for a predetermined time.
-
Channel Activation and Thallium Addition: Add a potassium channel opener to the wells, followed by the addition of a thallium-containing stimulus buffer.
-
Assay Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of thallium influx for each well. Plot the percentage of inhibition (relative to controls) against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50.
Visualizations
Caption: A typical workflow for an in vitro dose-response curve experiment.
Caption: A logical troubleshooting workflow for dose-response experiments.
Caption: Predicted signaling pathways for this compound.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
Improving signal-to-noise ratio in recordings with "4-(2-Aminoethylamino)pyridine hydrochloride"
Disclaimer: The following information is provided for research and informational purposes only. The compound "4-(2-Aminoethylamino)pyridine hydrochloride" is not well-documented in the context of improving signal-to-noise ratio in recordings. This guide focuses on the widely used and studied compound 4-Aminopyridine (4-AP) , which is likely the intended subject of inquiry due to its well-established effects on neuronal excitability and synaptic transmission. Always consult relevant safety data sheets (SDS) and institutional protocols before handling any chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminopyridine (4-AP) and how does it improve the signal-to-noise ratio in neuronal recordings?
4-Aminopyridine (4-AP) is a potassium channel blocker.[1][2][3] By blocking voltage-gated potassium channels in neurons, it prolongs the duration of action potentials.[1] This prolonged depolarization leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters.[4] The result is a larger postsynaptic potential (both excitatory and inhibitory), which increases the amplitude of the recorded signal relative to the baseline noise, thereby improving the signal-to-noise ratio.[5][6]
Q2: What is the primary mechanism of action of 4-AP?
The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium (K+) channels.[1][2][3] This inhibition slows down the repolarization phase of the action potential, leading to a broader action potential waveform.[1] This enhanced and prolonged depolarization increases the open time of voltage-gated calcium (Ca2+) channels in the presynaptic terminal, resulting in a greater influx of Ca2+.[4] Elevated intracellular Ca2+ concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters into the synaptic cleft.[4][5]
Q3: What are the typical working concentrations for 4-AP in in vitro preparations?
The effective concentration of 4-AP can vary depending on the preparation and the desired effect. Micromolar concentrations are generally effective for enhancing synaptic transmission.[5] Studies have shown effects at concentrations as low as 10 µM.[7] A common working range is between 10 µM and 100 µM.[8][9] Higher concentrations (e.g., millimolar) can lead to excessive neuronal excitability, spontaneous firing, and epileptiform activity.[9][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Does 4-AP affect both excitatory and inhibitory synapses?
Yes, 4-AP has been shown to enhance transmitter release at both excitatory and inhibitory synapses.[5][11][12] It increases the amplitude of both excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs).[5] This non-specific enhancement should be taken into consideration when designing and interpreting experiments.
Troubleshooting Guide
Issue 1: No significant increase in signal amplitude after 4-AP application.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify the final concentration of 4-AP in your recording chamber. Prepare fresh stock solutions and perform serial dilutions carefully. Consider performing a dose-response experiment to find the optimal concentration for your specific preparation, starting from a low micromolar range (e.g., 10 µM) and gradually increasing.[5][7]
-
-
Possible Cause 2: Degraded 4-AP Solution.
-
Solution: 4-AP solutions should be made fresh. If using a stock solution, ensure it has been stored properly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Inadequate Perfusion/Application.
-
Solution: Ensure that the 4-AP solution is adequately reaching the tissue. Check your perfusion system for any blockages or leaks. For slice preparations, allow sufficient time for the drug to diffuse into the tissue.
-
Issue 2: Spontaneous, epileptiform activity or seizure-like events observed after 4-AP application.
-
Possible Cause 1: Concentration is too high.
-
Solution: This is a common side effect of 4-AP at high concentrations.[8] Immediately wash out the 4-AP with fresh artificial cerebrospinal fluid (aCSF). For subsequent experiments, use a lower concentration of 4-AP.
-
-
Possible Cause 2: Preparation is particularly sensitive.
-
Solution: Some neuronal populations or preparations (e.g., hippocampal slices) are more prone to hyperexcitability.[5] Use the lowest effective concentration of 4-AP and consider co-application of a low dose of an antagonist for excitatory neurotransmission if your experiment allows.
-
Issue 3: The observed effect of 4-AP diminishes over time.
-
Possible Cause 1: Desensitization or Receptor Downregulation.
-
Solution: While 4-AP's primary action is on ion channels, prolonged hyperexcitability can lead to secondary cellular responses. Consider using a shorter application time or intermittent application of the drug.
-
-
Possible Cause 2: Washout of the drug.
-
Solution: If using a static bath, the effective concentration of 4-AP may decrease over time due to absorption by the tissue or chamber materials. A continuous perfusion system is recommended for maintaining a stable drug concentration.
-
Data Presentation
Table 1: Effects of 4-Aminopyridine on Synaptic Potentials
| Parameter | Species/Preparation | 4-AP Concentration | Observed Effect | Reference |
| Field EPSP Slope | Rat Hippocampal Slices | 200 µM | 225.6 ± 23.8% increase | [13] |
| NMDA-mediated fEPSP | Rat Hippocampal Slices | 200 µM | 177.4 ± 20.1% increase | [13] |
| AMPA-mediated fEPSP | Rat Hippocampal Slices | 200 µM | 142.3 ± 18.9% increase | [13] |
| mEPSC Frequency | Rat Hippocampal Neurons | 200 µM | 324.2 ± 25.4% increase | [13] |
| mIPSC Frequency | Rat Hippocampal Neurons | 200 µM | 287.3 ± 36.3% increase | [13] |
| Compound Action Potential | Guinea Pig Injured Spinal Cord | 10-100 µM | Peak response in amplitude increase | [9] |
Experimental Protocols
Protocol 1: Preparation of 4-Aminopyridine Stock Solution
-
Materials: 4-Aminopyridine powder, appropriate solvent (e.g., deionized water or DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Calculate the required mass of 4-AP to create a high-concentration stock solution (e.g., 100 mM).
-
Weigh the 4-AP powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of solvent to the tube.
-
Vortex thoroughly until the 4-AP is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Application of 4-AP to In Vitro Slice Preparations
-
Materials: Brain slice preparation in a recording chamber, artificial cerebrospinal fluid (aCSF), 4-AP stock solution, perfusion system.
-
Procedure:
-
Prepare the final working concentration of 4-AP by diluting the stock solution in aCSF. Ensure the final concentration of any solvent (like DMSO) is minimal and does not affect neuronal activity.
-
Establish a stable baseline recording in normal aCSF for at least 10-15 minutes.
-
Switch the perfusion to the aCSF containing the desired concentration of 4-AP.
-
Allow sufficient time for the drug to take effect. The onset of action is typically within a few minutes.[12]
-
Record the changes in synaptic responses or other parameters of interest.
-
To wash out the drug, switch the perfusion back to the normal aCSF. The washout effect may take a considerable amount of time.
-
Mandatory Visualizations
Caption: Mechanism of action of 4-Aminopyridine (4-AP) at the synapse.
Caption: Experimental workflow for assessing the effect of 4-AP on recordings.
References
- 1. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of 4-aminopyridine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 4-aminopyridine on transmission in excitatory and inhibitory synapses in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 4-aminopyridine on synaptic transmission in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(2-Aminoethylamino)pyridine hydrochloride" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of 4-(2-Aminoethylamino)pyridine hydrochloride. Find troubleshooting advice and answers to frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a versatile small molecule scaffold. While specific applications are not extensively documented in publicly available literature, its structure suggests potential use as a building block in medicinal chemistry and drug discovery. The presence of a pyridine ring and an ethylamino side chain makes it a candidate for interaction with various biological targets. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3]
Q2: I am seeing inconsistent results in my biological assays. What could be the cause?
Inconsistent results with pyridine compounds can stem from several factors. A primary concern is the stability of the compound in your assay medium, particularly in solvents like DMSO, where some pyridine derivatives can degrade.[4] Additionally, the purity of the compound should be verified, as impurities can lead to off-target effects. It is also crucial to ensure accurate and consistent preparation of your stock and working solutions.
Q3: My dose-response curves are not reproducible. How can I troubleshoot this?
Poorly reproducible dose-response curves can be due to issues with compound solubility and stability.[4] Ensure that your compound is fully dissolved in the assay buffer at all tested concentrations. Visual inspection for precipitation is a first step, but formal solubility tests may be necessary.[4] If solubility is a problem, consider using a different solvent or adjusting the pH of your buffer, if compatible with your assay. For concerns about stability, preparing fresh dilutions for each experiment is recommended.
Q4: Are there any known off-target effects or assay interference issues with this type of compound?
Pyridine-containing compounds can sometimes interfere with assay readouts, particularly in fluorescence-based assays, by exhibiting intrinsic fluorescence.[4] To mitigate this, it is advisable to run a compound-only control to assess for any background signal.[4] If interference is observed, consider using alternative detection methods like luminescence or absorbance-based assays.
Q5: What is the difference between this compound and 4-(2-Aminoethyl)pyridine hydrochloride?
It is critical to distinguish between these two compounds as they have different chemical structures. 4-(2-Aminoethylamino )pyridine hydrochloride contains an additional amino group in the side chain compared to 4-(2-Aminoethyl)pyridine hydrochloride. This seemingly small difference can significantly alter the compound's chemical properties and biological activity. Always verify the CAS number and chemical structure of the compound you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity | Compound degradation in solvent (e.g., DMSO). | Prepare fresh stock solutions and working dilutions for each experiment. If using DMSO, use anhydrous grade and store stocks at -20°C or -80°C. |
| Impurities in the compound. | Verify the purity of your compound batch using analytical techniques like HPLC-MS. | |
| Poor dose-response curve | Low compound solubility in assay buffer. | Perform a solubility test. If solubility is low, try a different co-solvent (ensure it's compatible with your assay) or sonicate the solution. |
| Compound precipitation at higher concentrations. | Visually inspect wells for precipitates. If observed, lower the maximum concentration used in your assay. | |
| High background signal in fluorescence assay | Intrinsic fluorescence of the compound. | Run a control with the compound alone in the assay buffer to measure its fluorescence.[4] |
| If the compound is fluorescent, try to find excitation/emission wavelengths that minimize its contribution or switch to a non-fluorescent assay format. | ||
| No observable effect in the assay | Incorrect compound used. | Double-check the name, CAS number, and structure of your compound to ensure it is this compound. |
| Inactive compound. | Include a positive control in your experiment that is known to produce the expected effect to validate the assay setup.[5] |
Experimental Best Practices & Protocols
General Handling and Storage
-
Storage: Store the solid compound in a cool, dry, and well-ventilated place, protected from light.
-
Solution Preparation: For stock solutions, use anhydrous DMSO or another suitable solvent in which the compound is highly soluble. To prepare working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use.
-
Safety: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
General Experimental Workflow for Small Molecule Screening
Caption: A general experimental workflow for screening a small molecule like this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A troubleshooting flowchart for addressing common issues leading to inconsistent experimental results.
References
- 1. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to Potassium Channel Blockers: 4-Aminopyridine vs. Tetraethylammonium (TEA)
For researchers, scientists, and drug development professionals, the selection of an appropriate potassium channel blocker is a critical decision in experimental design. This guide provides a comprehensive comparison of two widely used potassium channel antagonists: 4-Aminopyridine (4-AP) and Tetraethylammonium (TEA).
This document outlines their mechanisms of action, summarizes key quantitative data from experimental studies, and provides detailed experimental protocols to assist in the informed selection of these reagents for your research needs.
Mechanism of Action
Both 4-Aminopyridine and Tetraethylammonium are broadly acting potassium channel blockers, but they exhibit different selectivities and mechanisms of action.
4-Aminopyridine (4-AP) is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2] It is known to inhibit a wide variety of Kv channels, typically with affinities in the micromolar to millimolar range.[1] 4-AP is believed to enter the cell and bind to the intracellular side of the channel pore, prolonging the duration of action potentials by delaying repolarization.[2][3] This property has led to its clinical use in an extended-release formulation (dalfampridine) to improve walking in patients with multiple sclerosis by enhancing nerve impulse conduction in demyelinated axons.[2]
Tetraethylammonium (TEA) is a quaternary ammonium cation that also acts as a non-selective potassium channel blocker.[4][5] Unlike 4-AP, TEA can block potassium channels from both the extracellular and intracellular sides of the membrane, depending on the specific channel subtype.[6] It is a well-established tool in electrophysiology for separating different potassium currents. For instance, due to the differential sensitivity of various channels to TEA, it can be used to isolate the transient K+ current (IA) from delayed rectifier K+ currents (IDR).[4][5]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for 4-AP and TEA based on published experimental data.
| Parameter | 4-Aminopyridine (4-AP) | Tetraethylammonium (TEA) | Key Findings & References |
| Target Channels | Broad-spectrum voltage-gated K+ (Kv) channels (e.g., Kv1.1, Kv1.2, Kv1.5, Kv4.2)[7][8] | Broad-spectrum K+ channels, including voltage-gated (Kv), Ca2+-activated (KCa), and others.[4][5] | Both are non-selective, but their profiles differ. |
| IC50 Values | Kv1.1: 170 µM, Kv1.2: 230 µM in CHO cells[1] | Varies widely depending on the channel and side of application. Can range from sub-millimolar to tens of millimolar. | Potency is channel-dependent for both compounds. |
| Binding Site | Primarily intracellular pore block[2] | Can be both extracellular and intracellular, depending on the channel[6] | This difference in access can be exploited experimentally. |
| Effects on IA | Significant inhibitor of IA[4][5] | Less sensitive to TEA block than IDR[4][5] | TEA is often used to isolate IA by blocking IDR. |
| Clinical Use | Approved for symptomatic treatment of multiple sclerosis (as dalfampridine)[2] | Not used clinically due to its non-specific actions and potential for toxicity. | 4-AP has a well-defined therapeutic window. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of 4-AP and TEA using whole-cell patch-clamp electrophysiology.
Protocol 1: Evaluation of 4-AP on Cloned hERG Channels
This protocol is adapted from a study evaluating the effects of 4-aminopyridine on hERG channels expressed in mammalian cells.[9]
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are used.
-
Cells are plated in plastic culture dishes for electrophysiological recording.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external (bath) solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal (pipette) solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.
-
A voltage protocol consisting of a 1-second conditioning step to +20 mV, followed by a repolarizing ramp from +20 mV to -80 mV is applied at 5-second intervals from a holding potential of -80 mV.
-
4-Aminopyridine is prepared as a stock solution and diluted to final concentrations (e.g., 0.1 mM to 30 mM) in the external solution.
-
The effects of 4-AP on the hERG current are measured at steady-state.
Protocol 2: Separation of IA and IDR using TEA
This protocol is based on a study investigating the effects of TEA on transient K+ currents in neurons.[4][5]
Cell/Tissue Preparation:
-
Acutely dissociated neurons (e.g., from the suprachiasmatic nucleus) or cultured neuronal cell lines are used.
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed.
-
The external solution is designed to isolate K+ currents and may contain blockers of Na+ and Ca2+ channels (e.g., tetrodotoxin and CdCl2).
-
The internal solution contains a K+-based primary salt (e.g., K-gluconate or KCl) and appropriate buffering agents.
-
To isolate IA and IDR, two voltage protocols are used:
-
Protocol A (to elicit both IA and IDR): From a hyperpolarized holding potential (e.g., -100 mV), apply a series of depolarizing voltage steps.
-
Protocol B (to inactivate IA and elicit only IDR): From a more depolarized holding potential (e.g., -40 mV), apply the same series of depolarizing voltage steps.
-
-
IA can be obtained by subtracting the currents obtained with Protocol B from those obtained with Protocol A.
-
TEA is added to the external solution at varying concentrations (e.g., 1 mM to 40 mM) to assess its effect on the inactivation time constant of IA and the blockade of IDR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for comparing these two compounds.
Caption: Comparative mechanisms of 4-AP and TEA on a voltage-gated potassium channel.
References
- 1. selleckchem.com [selleckchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects of intracellular and extracellular TEA on voltage-dependent K currents of acutely isolated hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. neurology.org [neurology.org]
- 9. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 4-(2-Aminoethylamino)pyridine hydrochloride as a Kv Channel Blocker
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "4-(2-Aminoethylamino)pyridine hydrochloride" as a putative voltage-gated potassium (Kv) channel blocker. Due to the limited direct experimental data on this specific compound, this guide will utilize its structural analog, 4-aminopyridine (4-AP), as a proxy for its potential mechanism of action and efficacy. This comparison is benchmarked against established Kv channel blockers: Tetraethylammonium (TEA), Dofetilide, and Verapamil.
Voltage-gated potassium (Kv) channels are crucial regulators of cellular excitability, playing key roles in neuronal signaling and cardiac muscle repolarization.[1][2] Their dysfunction is implicated in various neurological and cardiovascular disorders, making them important therapeutic targets.[1]
Comparative Analysis of Kv Channel Blockers
The following table summarizes the key characteristics of 4-aminopyridine (as a proxy for this compound) and other selected Kv channel blockers.
| Blocker | Target Kv Channels | Selectivity | Mechanism of Action | Known IC50 Values |
| 4-Aminopyridine (4-AP) | Broad spectrum (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv3.1, Kv3.3, Kv3.4, Kv4.1)[3][4] | Non-selective[4] | Intracellular pore block, state-dependent (open state)[5][6] | Kv1.1: 170 µM, Kv1.2: 230 µM (in CHO cells)[7] |
| Tetraethylammonium (TEA) | Broad spectrum (most Kv channels) | Non-selective[8] | Pore blocker | Varies by channel subtype |
| Dofetilide | Kv11.1 (hERG)[9][10] | Highly selective for IKr[9][10] | Blocks the rapid component of the delayed rectifier potassium current (IKr)[9][11] | Kv11.1 (hERG): 0.32 µM[10] |
| Verapamil | Multiple Kv channels, including HERG | Non-selective, also a calcium channel blocker[12][13] | State-, time-, and use-dependent block[14] | Apparent Kd for Kv channels in rabbit coronary smooth muscle cells: 0.82 µM[14] |
Experimental Protocols
The validation of a compound as a Kv channel blocker typically involves electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blocker Validation
This protocol is designed to assess the inhibitory effect of a test compound on specific Kv channels expressed in a heterologous system, such as Human Embryonic Kidney (HEK-293) cells. HEK-293 cells are often used as they have a low endogenous expression of ion channels, providing a clean background for studying a specific channel of interest.[15][16]
I. Cell Preparation:
-
Cell Culture: Culture HEK-293 cells stably transfected with the human gene for the desired Kv channel subtype (e.g., Kv1.5). Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For electrophysiological recordings, plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of "this compound" and other test compounds in an appropriate solvent (e.g., water or DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.
III. Electrophysiological Recording:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. This allows for the control of the cell's membrane potential and the recording of the total current across the entire cell membrane.[17]
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the Kv channels in a closed state.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to activate the Kv channels and elicit outward potassium currents.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Compound Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound to determine its effect on the Kv channel activity.
-
Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the block.
-
IV. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before and after the application of the compound.
-
Calculate the percentage of current inhibition for each concentration of the compound.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the half-maximal inhibitory concentration (IC50) of the compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Kv channel blockade by 4-aminopyridine.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Role of Kv channels in the cardiac action potential.
References
- 1. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium channels in the heart: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ins and outs of cardiac voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal Voltage-Gated K+ (Kv) Channels Function in Macromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Methodological Guide to the Comparative Analysis of "4-(2-Aminoethylamino)pyridine hydrochloride" in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the cross-validation and comparative analysis of "4-(2-Aminoethylamino)pyridine hydrochloride" against relevant alternatives in a research and development setting. Due to the limited publicly available data on the specific biological applications of this compound, this document outlines a systematic methodology for its evaluation, should a researcher identify a potential use case. "this compound" is primarily cataloged as a chemical building block, suggesting its utility in the synthesis of more complex molecules.
Hypothetical Application: A Scaffold for Kinase Inhibitor Synthesis
For the purpose of this guide, we will hypothesize a potential application for "this compound" as a scaffold in the synthesis of a novel class of kinase inhibitors. The pyridine ring can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while the aminoethylamino side chain offers a versatile point for modification to achieve selectivity and improve physicochemical properties.
Identifying Potential Alternatives
Based on our hypothetical application, suitable alternatives would be other small molecules that can also serve as scaffolds for kinase inhibitors and possess a functional group for further chemical elaboration. Potential alternatives could include:
-
Aminopyrimidine derivatives: These are also common hinge-binding motifs in kinase inhibitors.
-
Aminopyrazole derivatives: Another heterocyclic system known to interact with the hinge region of kinases.
-
Other substituted aminopyridines: To evaluate the impact of the side chain's position and nature.
Data Presentation: A Framework for Comparison
To objectively compare "this compound"-derived compounds with those from alternative scaffolds, quantitative data should be systematically collected and organized. The following table provides a template for such a comparison.
| Parameter | 4-(2-Aminoethylamino)pyridine Derivative | Alternative Scaffold Derivative | Notes |
| Biochemical Potency (IC₅₀) | e.g., 50 nM | e.g., 75 nM | Potency against the target kinase. |
| Cellular Potency (EC₅₀) | e.g., 500 nM | e.g., 800 nM | Potency in a relevant cell-based assay. |
| Kinase Selectivity (S-Score) | e.g., 0.05 (High Selectivity) | e.g., 0.2 (Moderate Selectivity) | A measure of off-target kinase inhibition. |
| Cell Permeability (Papp) | e.g., 10 x 10⁻⁶ cm/s | e.g., 5 x 10⁻⁶ cm/s | Measured in an assay like Caco-2. |
| Metabolic Stability (t₁/₂) | e.g., 60 min | e.g., 30 min | Half-life in human liver microsomes. |
| Aqueous Solubility | e.g., 100 µM | e.g., 50 µM | Measured at a physiological pH. |
| Synthetic Yield | e.g., 45% (multi-step) | e.g., 55% (multi-step) | Overall yield for the synthesis of the final compound. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are example methodologies for key experiments.
Kinase Inhibition Assay (Biochemical IC₅₀)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity.
-
Materials: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, test compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.
-
Cellular Proliferation Assay (Cellular EC₅₀)
-
Objective: To determine the concentration of the test compound required to cause a 50% reduction in the proliferation of a cancer cell line that is dependent on the target kinase.
-
Materials: Target cancer cell line, appropriate cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell viability using a reagent that quantifies ATP, which is an indicator of metabolically active cells.
-
Plot the percentage of cell viability against the log of the compound concentration to calculate the EC₅₀.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing a derivative of "this compound" with an alternative.
Caption: Workflow for comparative evaluation of scaffolds.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the scaffold.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
A Comparative Guide to the Selectivity of 4-Aminopyridine and Other Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comparative overview of 4-Aminopyridine (4-AP) and other potassium channel blockers based on publicly available data. The compound "4-(2-Aminoethylamino)pyridine hydrochloride" did not yield specific selectivity data in our search. Therefore, this guide focuses on the well-characterized parent compound, 4-Aminopyridine, to provide a relevant and informative comparison for researchers in the field.
Introduction
Voltage-gated potassium (Kv) channels are crucial regulators of cellular excitability and play significant roles in a myriad of physiological processes. Their dysfunction is implicated in numerous disorders, making them attractive therapeutic targets. Pharmacological modulation of these channels with small molecules and toxins is a key strategy in neuroscience and cardiology research. This guide provides a comparative analysis of the selectivity of 4-Aminopyridine (4-AP), a broad-spectrum Kv channel blocker, against other commonly used potassium channel inhibitors. The data presented is intended to aid researchers in selecting the appropriate pharmacological tools for their studies.
Comparative Selectivity of Potassium Channel Blockers
The inhibitory potency of various compounds on different potassium channel subtypes is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for 4-Aminopyridine and a selection of other potassium channel blockers. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Potency (IC50) of 4-Aminopyridine on Voltage-Gated Potassium (Kv) Channel Subtypes
| Channel Subtype | IC50 (µM) | Notes |
| Kv1.1 | 147 - 242 | [1][2] |
| Kv1.2 | 399 | [1] |
| Kv1.4 | 399 | [1] |
| Kv1.5 | 125.1 | |
| Kv7.4 | Enhances current at low concentrations | [3] |
| Kv7.5 | No significant effect | [3] |
Table 2: Comparative Inhibitory Potency (IC50/Kd) of Other Potassium Channel Blockers
| Blocker | Target Channel(s) | IC50 / Kd | Notes |
| Tetraethylammonium (TEA) | Broad-spectrum Kv and KCa blocker | Varies widely (µM to mM range) | |
| KCNQ1 | 5.0 mM | [4] | |
| KCNQ2 | 0.3 mM | [4] | |
| KCNQ3 | >30 mM | [4] | |
| KCNQ4 | 3.0 mM | [4] | |
| Iberiotoxin | KCa1.1 (BK channels) | ~1 nM (Kd) | Highly selective for BK channels.[5] |
| α-Dendrotoxin | Kv1.1, Kv1.2, Kv1.6 | Low nM range | [6] |
| Dendrotoxin-K | Kv1.1 | Picomolar to low nM range | Highly potent and selective for Kv1.1.[6][7] |
Experimental Protocols
The determination of ion channel selectivity and potency is predominantly carried out using the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in cell membranes.
Whole-Cell Patch-Clamp Protocol for Determining IC50 Values
1. Cell Preparation:
- Cells heterologously expressing the specific potassium channel subtype of interest (e.g., HEK293 or CHO cells) are cultured on glass coverslips.
- On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an extracellular (bath) solution.
2. Solutions:
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
- Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
- A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and mounted on a micromanipulator.
- The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
- Further suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration, which allows for electrical access to the entire cell membrane.
- The membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
4. Data Acquisition:
- Voltage steps are applied to elicit potassium currents. The specific voltage protocol depends on the gating properties of the channel subtype being studied. For example, for many Kv channels, depolarizing steps from -80 mV to +60 mV in 10 mV increments can be used.
- The resulting currents are recorded before and after the application of the test compound.
5. Compound Application and IC50 Determination:
- The test compound (e.g., 4-Aminopyridine) is dissolved in the extracellular solution and applied to the cell via the perfusion system at increasing concentrations.
- The peak current at a specific depolarizing voltage is measured at each concentration.
- The percentage of current inhibition is calculated for each concentration relative to the control (before drug application).
- The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of a compound on a specific potassium channel subtype using the whole-cell patch-clamp technique.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [125I]Iberiotoxin-D19Y/Y36F, the first selective, high specific activity radioligand for high-conductance calcium-activated potassium channels. | Semantic Scholar [semanticscholar.org]
- 6. Dendrotoxins: structure-activity relationships and effects on potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopyridine Derivatives in Neuroscience: From Bench to Bedside
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyridine derivatives in neuroscience. Supported by experimental data, this analysis delves into their mechanisms of action, therapeutic efficacy, and safety profiles, offering a comprehensive resource for advancing neurological research and drug discovery.
Aminopyridine and its derivatives have emerged as a significant class of compounds in neuroscience, primarily due to their ability to modulate neuronal excitability. By blocking voltage-gated potassium channels, these agents prolong the action potential, leading to enhanced neurotransmitter release and improved nerve impulse conduction. This guide offers a comparative analysis of key aminopyridine derivatives, focusing on their applications in neurological disorders such as multiple sclerosis (MS), spinal cord injury (SCI), and their potential in Alzheimer's disease.
Performance Comparison of Aminopyridine Derivatives
The therapeutic landscape of aminopyridine derivatives is dominated by 4-aminopyridine (4-AP), particularly its slow-release formulation, dalfampridine, which is approved for improving walking in patients with multiple sclerosis.[1] Research has also explored 3,4-diaminopyridine (3,4-DAP) and novel derivatives designed to enhance efficacy and reduce toxicity.
Efficacy in Multiple Sclerosis
Dalfampridine has demonstrated statistically significant improvements in walking ability in a subset of MS patients. Clinical trials have consistently shown that a higher percentage of patients treated with dalfampridine achieve a meaningful increase in walking speed compared to placebo.
| Efficacy Endpoint | Dalfampridine | Placebo | p-value | Citation |
| Timed 25-Foot Walk (T25FW) Responders | ||||
| Study 1 | 34.8% | 8.3% | <0.0001 | [2] |
| Study 2 | 42.9% | 9.3% | <0.0001 | [2] |
| Average Improvement in Walking Speed in Responders | ~25% | - | - | [2] |
Comparative Efficacy: 4-AP vs. 3,4-DAP
While both 4-AP and 3,4-DAP are potassium channel blockers, their clinical applications and side-effect profiles differ, partly due to 4-AP's greater ability to cross the blood-brain barrier.[1][3] A comparative study in patients with downbeat nystagmus found that 10 mg of 4-AP led to a more pronounced decrease in the slow-phase velocity of the nystagmus compared to an equivalent dose of 3,4-DAP, suggesting superior efficacy of 4-AP for this specific neurological symptom.[4]
| Compound | Mean Slow-Phase Velocity (pre-treatment) | Mean Slow-Phase Velocity (90 min post-treatment) | p-value (pre vs. post) |
| 4-Aminopyridine (10 mg) | -6.04°/s | -1.21°/s | <0.00001 |
| 3,4-Diaminopyridine (10 mg) | -5.68°/s | -2.96°/s | <0.01 |
Emerging Derivatives: Enhanced Potency and Reduced Toxicity
To address the limitations of existing aminopyridines, such as a narrow therapeutic window and potential for side effects, researchers are developing novel derivatives.
-
4-Aminopyridine-3-methanol (4-AP-3-MeOH): This derivative has shown to be approximately 10 times more potent than 4-AP in restoring axonal conduction in preclinical models of spinal cord injury.[5][6] Furthermore, it can be administered at a dose at least five times higher than 4-AP in vivo and has demonstrated a greater reduction in neuropathic pain.[7]
-
Peptide Derivatives of 4-AP: To mitigate the toxicity of 4-AP, peptide conjugates have been synthesized. Acute toxicity studies in mice revealed that these new compounds have a significantly lower toxicity, with an in vivo toxicity as high as 1500 mg/kg, compared to the much higher toxicity of the parent 4-AP.[1][8][9]
Mechanism of Action: Restoring Neuronal Conduction
The primary mechanism of action for aminopyridine derivatives is the blockade of voltage-gated potassium (K+) channels in neurons.[1][10] In demyelinated axons, the exposure of these channels leads to an excessive outflow of potassium ions during the action potential, which dampens the signal and can lead to conduction block. By blocking these channels, aminopyridines prolong the repolarization phase of the action potential. This extended depolarization allows for a greater influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse and restores nerve impulse propagation.[11][12]
In Vitro Potency: Inhibition of Potassium Channels
The inhibitory potency of aminopyridine derivatives on different subtypes of voltage-gated potassium channels can be quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | K+ Channel Subtype | IC50 (µM) | Citation |
| 4-Aminopyridine | Kv1.1 | 242 | [13] |
| Kv1.2 | 399 | [13] | |
| Kv1.4 | 399 | [13] | |
| 3,4-Diaminopyridine | Kv3.3 | ~10% inhibition at 1.5 µM | [14] |
| Kv3.4 | ~10% inhibition at 1.5 µM | [14] |
Safety and Tolerability
While generally well-tolerated at therapeutic doses, aminopyridine derivatives are associated with a range of adverse events, primarily related to their stimulatory effects on the nervous system.
| Adverse Event | Dalfampridine (10 mg twice daily) Incidence | Placebo Incidence |
| Urinary Tract Infection | 12.0% | 8.0% |
| Insomnia | 9.0% | 4.0% |
| Dizziness | 7.0% | 3.0% |
| Headache | 7.0% | 5.0% |
| Nausea | 7.0% | 4.0% |
| Asthenia | 7.0% | 5.0% |
| Back Pain | 5.0% | 4.0% |
| Balance Disorder | 5.0% | 1.0% |
| Paresthesia | 4.0% | 3.0% |
| Nasopharyngitis | 4.0% | 3.0% |
| Constipation | 3.0% | 2.0% |
| Dyspepsia | 2.0% | 1.0% |
| Pharyngolaryngeal Pain | 2.0% | 1.0% |
A comparison of the side effect profiles of 4-AP and 3,4-DAP suggests that 4-AP is associated with more central nervous system effects, while 3,4-DAP has more peripheral side effects.[2]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. Below are summaries of key methodologies used in the evaluation of aminopyridine derivatives.
Timed 25-Foot Walk (T25FW)
The T25FW is a standardized assessment of walking speed in patients with MS.[15][16]
Procedure:
-
A straight 25-foot (7.62-meter) course is clearly marked on a flat, unobstructed surface.
-
The patient is instructed to stand at the starting line and to walk the 25-foot distance as quickly and safely as possible.
-
The time is started when the patient is instructed to begin and stopped when the patient's first foot completely crosses the 25-foot mark.
-
The patient then immediately turns and walks back the 25 feet.
-
The time for both walks is recorded, and the average of the two times is used for analysis.
-
Patients are permitted to use their usual assistive devices.
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats after spinal cord injury.[17][18][19]
Procedure:
-
Rats are observed in an open field (a circular enclosure) for 4-5 minutes.
-
Two independent, blinded observers score the animal's hindlimb movements based on a detailed scoring sheet.
-
The scale ranges from 0 (no observable hindlimb movement) to 21 (consistent coordinated stepping with parallel paw placement and consistent toe clearance).
-
Scores are based on the observation of various aspects of locomotion, including joint movement, weight support, stepping, coordination, and paw placement.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure ion currents, such as those through potassium channels, across the entire cell membrane.[20][21][22][23][24]
Procedure:
-
A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an electrolyte solution and brought into contact with the membrane of an isolated neuron.
-
A tight seal (a "giga-seal") is formed between the pipette and the cell membrane through gentle suction.
-
A brief, strong suction is then applied to rupture the patch of membrane under the pipette tip, providing electrical access to the cell's interior.
-
The voltage across the cell membrane is then "clamped" at a specific level, and the current that flows through the ion channels is measured.
-
The effect of aminopyridine derivatives is assessed by applying the compound to the bath solution and measuring the change in the recorded potassium currents.
Nerve Conduction Velocity (NCV) Measurement in Rodents
NCV studies are used to assess the speed at which an electrical impulse travels along a nerve, providing a measure of nerve health and myelination.[25][26][27]
Procedure:
-
The animal is anesthetized, and stimulating electrodes are placed at two different points along the course of a peripheral nerve (e.g., the sciatic nerve).
-
Recording electrodes are placed over a muscle innervated by that nerve.
-
The nerve is stimulated at the first point, and the time it takes for the muscle to contract (the latency) is recorded.
-
The nerve is then stimulated at the second point, and the new latency is recorded.
-
The distance between the two stimulating points is measured.
-
The nerve conduction velocity is calculated by dividing the distance between the stimulating electrodes by the difference in the two latencies.
Conclusion
Aminopyridine derivatives represent a valuable class of therapeutic agents for a range of neurological disorders. While 4-aminopyridine (dalfampridine) has established efficacy in improving motor function in a subset of patients with multiple sclerosis, ongoing research into novel derivatives holds the promise of enhanced potency, improved safety profiles, and broader therapeutic applications. The continued use of robust experimental protocols and a deeper understanding of the underlying signaling pathways will be critical in advancing the development of the next generation of aminopyridine-based therapies for neurological diseases.
References
- 1. Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 2. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]
- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nationalmssociety.org [nationalmssociety.org]
- 16. Timed 25-Foot Walk | RehabMeasures Database [sralab.org]
- 17. pages.jh.edu [pages.jh.edu]
- 18. researchgate.net [researchgate.net]
- 19. stat.ubc.ca [stat.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 27. diacomp.org [diacomp.org]
In-depth Comparative Analysis of 4-(2-Aminoethylamino)pyridine hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and building blocks is a critical step in the discovery process. This guide provides a comparative overview of 4-(2-Aminoethylamino)pyridine hydrochloride, a commercially available pyridine derivative. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of published studies detailing its specific biological activity, performance in assays, or direct comparisons with functional alternatives. This guide, therefore, aims to provide a foundational understanding of the compound based on available information and outlines a strategic approach for its evaluation in research settings.
Understanding this compound
This compound is a small molecule with the chemical formula C₇H₁₁N₃·HCl. It is classified as a pyridine derivative, a class of heterocyclic compounds that are prevalent in medicinal chemistry and drug design. The structure features a pyridine ring, an ethylamino side chain, and a hydrochloride salt, which typically enhances solubility in aqueous solutions. It is commercially available from various suppliers and is often cataloged for research purposes, including proteomics and as a versatile molecular scaffold.
The Uncharted Territory of Biological Activity
Despite its availability, specific biological data for this compound is not readily found in peer-reviewed literature. This presents both a challenge and an opportunity for researchers. The absence of established biological targets or mechanisms of action means that its potential applications are largely unexplored.
Given the broad biological relevance of pyridine-containing molecules, this compound could theoretically interact with a wide range of biological targets, including but not limited to:
-
Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.
-
G-protein coupled receptors (GPCRs): Many GPCR ligands incorporate heterocyclic rings like pyridine.
-
Ion channels: The aminoethylamino side chain could potentially interact with charged residues in ion channel pores.
-
Enzymes: The compound could serve as a fragment for screening against various enzyme classes.
A Strategic Approach to Evaluating a Novel Compound
In the absence of existing data, a systematic approach is necessary to characterize the biological activity of this compound and compare it to potential alternatives. The following sections outline a hypothetical experimental workflow.
Initial Broad-Spectrum Screening
A logical first step would be to perform a broad-spectrum screening assay to identify potential biological activities. This could involve a panel of diverse cellular or biochemical assays.
Experimental Workflow: Initial Screening
A Tale of Two Pyridines: 3,4-Diaminopyridine in the Spotlight Amidst a Research Void for 4-(2-Aminoethylamino)pyridine hydrochloride
For researchers and drug development professionals navigating the landscape of neuromuscular therapeutics, a clear understanding of available compounds is paramount. This guide provides a detailed comparison between the well-established potassium channel blocker, 3,4-diaminopyridine (3,4-DAP), and the lesser-known 4-(2-Aminoethylamino)pyridine hydrochloride. While extensive research and clinical data solidify the position of 3,4-DAP in treating specific neuromuscular disorders, a notable scarcity of scientific literature surrounds this compound, precluding a direct, data-driven comparison of their performance.
This guide will first delve into the established profile of 3,4-diaminopyridine, summarizing its mechanism of action, clinical efficacy, and the experimental protocols used to elucidate its effects. Subsequently, it will address the current knowledge gap regarding this compound, offering a perspective on its chemical nature and the general characteristics of 4-aminopyridine derivatives to provide a foundational context for any future research.
3,4-Diaminopyridine (Amifampridine): A Clinically Validated Potassium Channel Blocker
3,4-Diaminopyridine, also known as amifampridine, is a cornerstone in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder that impairs communication between nerves and muscles. Its therapeutic effect stems from its ability to block voltage-gated potassium (Kv) channels on the presynaptic nerve terminal. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions into the nerve terminal. The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine, thereby improving neuromuscular transmission and muscle strength.
Clinical Efficacy and Applications
Clinical trials have consistently demonstrated the efficacy of 3,4-DAP in improving muscle strength and electrophysiological markers in patients with LEMS. A meta-analysis of randomized controlled trials confirmed that 3,4-DAP significantly improves both muscle strength scores and compound muscle action potential (CMAP) amplitudes. Beyond LEMS, 3,4-DAP has also been explored for other neuromuscular conditions, including congenital myasthenic syndromes.
Side Effects and Tolerability
3,4-DAP is generally well-tolerated. Common side effects include tingling sensations around the mouth and in the fingers and toes, which typically subside within an hour of administration. Other potential side effects can include diarrhea, blurred vision, and fatigue. Due to its limited ability to cross the blood-brain barrier, central nervous system (CNS) side effects like seizures are less common with 3,4-DAP compared to its structural relative, 4-aminopyridine.
Quantitative Data Summary: 3,4-Diaminopyridine
| Parameter | Finding | Reference |
| Approved Indication | Lambert-Eaton Myasthenic Syndrome (LEMS) | |
| Mechanism of Action | Blocks presynaptic voltage-gated potassium channels | |
| Primary Effect | Enhances acetylcholine release at the neuromuscular junction | |
| Common Side Effects | Perioral and digital paresthesias, gastrointestinal upset | |
| CNS Penetration | Low |
Experimental Protocols for Studying 3,4-Diaminopyridine
The pharmacological properties of 3,4-DAP have been characterized through a variety of in vitro and in vivo experimental protocols.
In Vitro Electrophysiology: Patch-Clamp Technique
A key method for evaluating the efficacy of potassium channel blockers like 3,4-DAP is the whole-cell patch-clamp technique. This method allows for the direct measurement of ion flow through specific channels in the cell membrane.
Protocol Outline:
-
Cell Preparation: Mammalian cells or Xenopus oocytes are engineered to express the target potassium channel subtypes (e.g., Kv1.1, Kv3.3, Kv3.4).
-
Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
Membrane Rupture: A gentle suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and the currents generated by the opening and closing of the ion channels are recorded.
-
Drug Application: 3,4-DAP is introduced into the extracellular solution at varying concentrations to determine its effect on the potassium currents and to calculate its half-maximal inhibitory concentration (IC50).
In Vivo Assessment of Neuromuscular Function
Animal models are crucial for assessing the in vivo efficacy and safety of compounds like 3,4-DAP.
Protocol Outline:
-
Animal Model: Anesthetized animals, such as rats or cats, are often used.
-
Neuromuscular Blockade Induction: A neuromuscular blocking agent (e.g., pancuronium bromide) is administered to induce a measurable degree of muscle weakness.
-
Compound Administration: 3,4-DAP is administered, often intravenously.
-
Measurement of Muscle Contraction: The force of muscle contraction in response to nerve stimulation is recorded to assess the reversal of the neuromuscular blockade.
-
Dose-Response Analysis: The experiment is repeated with different doses of 3,4-DAP to determine the effective dose (ED50) for reversing the muscle weakness.
Visualizing the Mechanism of Action of 3,4-Diaminopyridine
Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.
This compound: An Uncharted Territory
In stark contrast to the wealth of data on 3,4-DAP, a comprehensive search of the scientific literature reveals a significant absence of research on this compound. Its presence is primarily noted in chemical supplier catalogs, indicating its availability as a research chemical.
Chemically, this compound is a derivative of 4-aminopyridine (4-AP). 4-AP itself is a potassium channel blocker that has been studied for various neurological conditions, most notably for improving walking in patients with multiple sclerosis. However, 4-AP has a greater propensity to cross the blood-brain barrier compared to 3,4-DAP, which can lead to more pronounced CNS side effects.
The structural modification in this compound—the addition of an aminoethylamino group at the 4-position of the pyridine ring—would be expected to alter its physicochemical properties, such as its polarity, size, and ability to cross biological membranes. These changes would, in turn, influence its pharmacokinetic and pharmacodynamic profile, including its potency, specificity for different potassium channel subtypes, and its side-effect profile.
Future Research Directions
To ascertain the potential therapeutic value of this compound, a systematic research program would be necessary. This would likely involve:
-
In Vitro Characterization: Utilizing techniques like patch-clamp electrophysiology to determine its potency and selectivity as a potassium channel blocker compared to 3,4-DAP and 4-AP.
-
In Vivo Efficacy Studies: Employing animal models of neuromuscular disorders to assess its ability to improve muscle function.
-
Pharmacokinetic and Toxicity Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its acute and chronic toxicity.
Logical Workflow for Investigating a Novel 4-Aminopyridine Derivative
Caption: A typical workflow for the research and development of a novel therapeutic compound.
Conclusion
3,4-Diaminopyridine is a well-characterized and clinically effective treatment for Lambert-Eaton Myasthenic Syndrome, with a clearly defined mechanism of action and a favorable safety profile. In contrast, this compound remains an uninvestigated compound from a pharmacological and clinical standpoint. While its structural similarity to 4-aminopyridine suggests potential activity as a potassium channel blocker, extensive experimental data is required to determine its efficacy, safety, and potential therapeutic applications. For researchers in the field, 3,4-DAP serves as a benchmark compound, while this compound represents an unexplored area with the potential for novel discoveries, contingent on rigorous scientific investigation.
Specificity Assessment of 4-Aminopyridine Derivatives: A Comparative Guide
A comprehensive review of publicly available biological data reveals a significant lack of information on the specific targets and mechanism of action of "4-(2-Aminoethylamino)pyridine hydrochloride." No experimental data from bioassays or screening libraries are currently available in public databases such as PubChem or ChEMBL. Consequently, a direct assessment of its specificity is not feasible.
In lieu of data for the requested compound, this guide provides a comparative analysis of two well-characterized and structurally related 4-aminopyridine derivatives: 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) . Both compounds are known to act as potassium channel blockers and are used in clinical settings, providing a basis for a data-driven comparison of their specificity and performance.
Executive Summary
This guide compares the specificity of 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP), two potassium channel blockers. While both compounds enhance neurotransmitter release by blocking voltage-gated potassium (Kv) channels, they exhibit different potency and selectivity profiles. 3,4-DAP is generally considered more potent at the neuromuscular junction. The following sections provide a detailed analysis of their mechanism of action, experimental data, and protocols.
Comparison of 4-AP and 3,4-DAP
| Feature | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) |
| Primary Mechanism | Non-selective voltage-gated potassium (Kv) channel blocker[1][2][3] | Voltage-gated potassium (Kv) channel blocker[4][5][6][7] |
| Primary Therapeutic Use | Improvement of walking in patients with multiple sclerosis[8] | Treatment of Lambert-Eaton myasthenic syndrome (LEMS)[4][9] |
| Potency | IC50 values of 170 µM for Kv1.1 and 230 µM for Kv1.2[2] | Generally more potent than 4-AP at the neuromuscular junction.[8] |
| Selectivity | Broad, non-selective inhibitor of Kv channels.[1][2] | Also a broad Kv channel blocker, but with a different profile than 4-AP. |
| Blood-Brain Barrier | Readily crosses the blood-brain barrier.[8] | Less efficient at crossing the blood-brain barrier compared to 4-AP.[8] |
Mechanism of Action
Both 4-AP and 3,4-DAP exert their primary effects by blocking voltage-gated potassium channels. In the nervous system, these channels are crucial for repolarizing the neuronal membrane after an action potential. By inhibiting these channels, 4-AP and 3,4-DAP prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to an increased influx of calcium into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby improving neuromuscular transmission.[5][7]
Mechanism of action for 4-AP and 3,4-DAP.
Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)
Objective: To determine the inhibitory concentration (IC50) of the compounds on specific voltage-gated potassium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the desired Kv channel subtype (e.g., Kv1.1, Kv1.2).
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions:
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied to elicit potassium currents.
-
The compound of interest is perfused into the bath at increasing concentrations.
-
-
Data Analysis: The peak current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Experimental workflow for patch clamp assay.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of the compounds on neurotransmitter release in a specific brain region.
Methodology:
-
Animal Model: A male Wistar rat is anesthetized and placed in a stereotaxic frame.
-
Probe Implantation: A microdialysis probe is implanted into the target brain region (e.g., hippocampus or striatum).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the test compound. The compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter levels are expressed as a percentage of the baseline levels, and the effect of the compound is determined by comparing the pre- and post-administration levels.
Concluding Remarks
While "this compound" remains an uncharacterized compound in the public domain, the analysis of its close analogs, 4-AP and 3,4-DAP, provides valuable insights into the potential activities of 4-aminopyridine derivatives. Both 4-AP and 3,4-DAP are effective potassium channel blockers that enhance neurotransmitter release, but with distinct potency and clinical applications. Further experimental investigation is required to determine the specific biological targets and therapeutic potential of "this compound". Researchers interested in this compound would need to perform initial screening assays to identify its primary targets and then proceed with more detailed specificity and functional studies.
References
- 1. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-Aminopyridine (4-AP), K+ channel blocker (CAS 504-24-5) | Abcam [abcam.com]
- 4. myaware.org [myaware.org]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. Amifampridine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-(2-Aminoethylamino)pyridine Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(2-Aminoethylamino)pyridine hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical due to the hazardous nature of this compound.
I. Understanding the Hazards
This compound is a chemical compound that poses significant health and environmental risks. It is imperative to handle this substance with care and to be fully aware of its hazard profile before initiating any disposal procedures.
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
This data is a composite from various safety data sheets. Always refer to the specific SDS for the product you are using.
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., butyl rubber or nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary to protect against splashes.[2]
-
Skin and Body Protection: A fully buttoned lab coat or a chemical-resistant suit is required to protect the skin.[2] All contaminated clothing should be removed immediately and decontaminated before reuse.[3]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH (US) or EN 149 (EU) approved particulate respirator should be used.[3] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[3][4]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, and national regulations.[3] The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "Waste this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Keep the chemical in its original or a compatible, tightly sealed container.[3]
-
-
Container Management:
-
Disposal of Small Quantities (e.g., residual amounts on labware):
-
Decontaminate glassware and equipment that have come into contact with the chemical. Rinse with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone).
-
Collect the rinsate as hazardous waste. Do not pour the rinsate down the drain.[1]
-
-
Disposal of Bulk Quantities and Expired Product:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a certified hazardous waste disposal facility.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing the appropriate PPE, prevent the spill from spreading and from entering drains.[1][2]
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][6]
-
For liquid spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for the product in use and to adhere to all institutional and regulatory requirements for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling 4-(2-Aminoethylamino)pyridine hydrochloride
Essential Safety and Handling Guide for 4-(2-Aminoethylamino)pyridine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Laboratory coat | Required if not handled in a certified chemical fume hood to prevent dust inhalation |
| Conducting Reactions | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling Spills | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Laboratory coat | Required, especially for large spills or in poorly ventilated areas |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Laboratory coat | Not generally required if containers are sealed and handled properly |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Don the appropriate PPE as outlined in the table above.
-
To prevent dust formation, handle the solid material carefully.[1]
-
Use non-sparking tools for handling.[5]
2. Dissolving and Transferring:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent contamination and potential exposure.[4]
-
Clearly label all containers with the chemical name and any hazard warnings.
3. Conducting Reactions:
-
Set up reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a clean and organized workspace to prevent accidental spills.
4. Post-Handling Decontamination:
-
After handling, wipe down the work area with an appropriate solvent and then wash with soap and water.
-
Remove PPE carefully, avoiding contamination of skin or personal clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spill Response:
-
Small Spills: For small spills contained within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2] Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert the appropriate safety personnel. Ensure the area is well-ventilated before re-entry.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, contaminated consumables (e.g., gloves, absorbent materials), and solutions in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly instructed to do so.
2. Waste Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
3. Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for ensuring safety.
Caption: Standard operational workflow for handling the chemical.
Caption: Logical relationships between hazards and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
